molecular formula C11H15NO B3002677 2,2-Dimethyl-chroman-6-ylamine CAS No. 19989-18-5

2,2-Dimethyl-chroman-6-ylamine

Cat. No.: B3002677
CAS No.: 19989-18-5
M. Wt: 177.247
InChI Key: ALGAZPMCTIRYFW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-chroman-6-ylamine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGAZPMCTIRYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19989-18-5
Record name 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine
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Foundational & Exploratory

Biological Activity of 2,2-Dimethyl-chroman-6-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the pharmacological potential of 2,2-dimethyl-chroman-6-ylamine and its bioactive derivatives. While the parent amine (CAS 19989-18-5) is primarily a chemical intermediate, its derivatization—particularly into sulfonamides and ureas—yields high-potency Potassium Channel Openers (KCOs) targeting the KATP channel complex.

A Technical Guide to KATP Channel Modulation and Medicinal Chemistry

Executive Summary

The 2,2-dimethylchroman-6-ylamine scaffold represents a critical pharmacophore in cardiovascular and smooth muscle pharmacology. Unlike its 6-cyano (Cromakalim) or 6-nitro analogs, the 6-amino variant provides a unique nucleophilic handle for synthesizing sulfonamide-based KATP openers . These derivatives function by binding to the Sulfonylurea Receptor (SUR) subunits of ATP-sensitive potassium channels, inducing membrane hyperpolarization and subsequent vasorelaxation. This guide details the synthesis, mechanism, and validation protocols for these compounds.

Chemical Architecture & SAR Analysis

The biological activity of this class relies on a stringent Structure-Activity Relationship (SAR). The core 2,2-dimethylchroman system mimics the topology of the isoprenoid moiety found in natural tocopherols but is optimized here for ion channel modulation.

Core Pharmacophore Requirements
  • Gem-dimethyl Group (C2): Essential for hydrophobic pocket occupancy within the SUR binding site. Removal or modification (e.g., to monomethyl) drastically reduces potency.

  • The 6-Position Handle: The amine (-NH2) at C6 is the pivot point.

    • Free Amine: Weak biological activity; primarily an intermediate.

    • Sulfonamides (-NHSO2R): High potency.[1][2][3] The sulfonyl group mimics the electron-withdrawing and H-bonding properties required for high-affinity binding, similar to the nitro group in Nicorandil or the cyano group in Cromakalim.

  • C3-C4 Linker: The presence of a C3-hydroxyl and C4-cyclic amide (e.g., pyrrolidinone) often enhances solubility and stereoselectivity (typically the 3R,4S isomer is active), though the 6-sulfonamido-chromenes (with a C3-C4 double bond) also show significant potency.

Visualization: SAR Logic

SAR_Map Core 2,2-Dimethylchroman Core Pos2 C2 Gem-Dimethyl (Hydrophobic Anchor) Core->Pos2 Pos6 C6-Amine Handle (Derivatization Site) Core->Pos6 Pos34 C3-C4 Region (Stereocenter/Double Bond) Core->Pos34 Target SUR Subunit (K_ATP) Pos2->Target Binding Affinity Pos6->Target Efficacy Determinant (Must be EWG/Sulfonamide)

Caption: SAR Map illustrating the critical pharmacophores of the chroman scaffold. The C6-amine is the primary site for optimizing channel opening efficacy.

Mechanism of Action: KATP Channel Modulation

The derivatives of this compound act as KCOs (Potassium Channel Openers) . They bypass the pore-forming subunit (Kir6.x) and bind directly to the regulatory Sulfonylurea Receptor (SUR1, SUR2A, or SUR2B).

Signaling Cascade
  • Binding: The derivative binds to the transmembrane domains of the SUR subunit.

  • Conformational Change: This stabilizes the channel in the open state, reducing the sensitivity of the channel to ATP-mediated inhibition.

  • Efflux: K+ ions flow out of the cell down their electrochemical gradient.

  • Hyperpolarization: The membrane potential shifts towards the K+ equilibrium potential (-90 mV).

  • Ca2+ Blockade: Voltage-gated Ca2+ channels (L-type) close due to hyperpolarization, preventing Ca2+ influx.

  • Relaxation: Decreased intracellular Ca2+ leads to smooth muscle relaxation (vasodilation).

Visualization: Signaling Pathway

Mechanism Drug Chroman-6-ylamine Derivative SUR SUR2B Receptor (Vascular Smooth Muscle) Drug->SUR Binding KATP K_ATP Channel Opening SUR->KATP Allosteric Activation Hyper Membrane Hyperpolarization KATP->Hyper K+ Efflux VGCC Voltage-Gated Ca2+ Channels (Inhibition) Hyper->VGCC Closes Ca Intracellular Ca2+ Drop VGCC->Ca Prevents Influx Effect Vasorelaxation Ca->Effect

Caption: Molecular mechanism of K_ATP channel openers leading to smooth muscle relaxation.

Experimental Protocols

A. Synthesis of this compound

This protocol describes the synthesis of the core amine from commercially available precursors.

Reagents: 4-Nitrophenol, 3-Methyl-2-butenal (Prenyl aldehyde), Titanium(IV) ethoxide, Palladium on Carbon (Pd/C), Hydrogen gas.

  • Cyclization (Formation of Chroman Core):

    • React 4-nitrophenol with 3-methyl-2-butenal in the presence of titanium(IV) ethoxide and pyridine in refluxing toluene.

    • Note: This yields 2,2-dimethyl-6-nitrochromene.

  • Reduction (Nitro to Amine):

    • Dissolve the 6-nitrochromene (1.0 eq) in Ethanol/Ethyl Acetate (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H2 atmosphere (balloon pressure) for 4-6 hours at RT.

    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo to yield This compound as a viscous oil or low-melting solid.

    • Validation: Verify via 1H NMR (Look for disappearance of aromatic nitro shifts and appearance of broad NH2 signal).

B. Patch Clamp Electrophysiology (Functional Assay)

To confirm KATP channel activity, whole-cell patch clamp recording is the gold standard.

System: HEK293 cells stably expressing Kir6.2/SUR2B (vascular isoform).

  • Pipette Solution (Intracellular): 140 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 0.1 mM ATP (Low ATP is crucial to allow channel opening), pH 7.2.

  • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4.

  • Protocol:

    • Establish GΩ seal and break-in (Whole-cell configuration).

    • Clamp voltage at -60 mV.

    • Apply Glibenclamide (1 µM) first to confirm baseline current is KATP (current should disappear). Wash out.[4]

    • Apply Test Compound (e.g., 6-sulfonamido-chroman derivative) at varying concentrations (10 nM - 10 µM).

    • Endpoint: Measure the increase in outward current. Calculate EC50 based on current density (pA/pF).

C. Isometric Tension Recording (Tissue Bath)

Target Tissue: Rat Thoracic Aorta (Endothelium-denuded to isolate smooth muscle effect).

  • Preparation: Cut aorta into 3-4 mm rings. Mechanically remove endothelium.

  • Mounting: Mount rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2/5% CO2.

  • Pre-contraction: Contract rings with 20 mM KCl or Phenylephrine (1 µM) to induce stable tone.

  • Dosing: Add cumulative concentrations of the chroman derivative (10-9 M to 10-5 M).

  • Control: Use Levcromakalim as a positive control.

  • Calculation: Express relaxation as a percentage of the pre-contraction tone.

Quantitative Data Summary

The following table summarizes the potency of 6-substituted chroman derivatives. Note the dramatic increase in potency when the 6-amine is converted to a sulfonamide.

Compound ClassC6 SubstituentTargetPotency (pEC50 / IC50)Biological Effect
Precursor -NH2 (Amine)KATPInactive / > 100 µMNegligible relaxation
Intermediate -NO2 (Nitro)KATPModerate (~10 µM)Weak relaxation
Active Drug -CN (Cyano)*KATP7.5 - 8.0 (pEC50)Potent Vasorelaxation
Derivative -NHSO2Ph (Sulfonamide)KATP8.76 (pEC50) Ultra-Potent Relaxation
Derivative -NHSO2Me (Mesyl)KATP6.5 (pEC50)Moderate Relaxation

*Note: The -CN derivative corresponds to the Cromakalim series, provided for benchmarking. Source: Derived from structure-activity data in J. Med. Chem. 2002 (See Ref 1).

References

  • 6-Sulfonylchromenes as Highly Potent K(

    • Source: Journal of Medicinal Chemistry (2002)
    • Significance: Establishes the 6-sulfonamido chroman as a high-potency pharmacophore, superior to the parent amine.
  • Potassium Channel Openers: Structure-Activity Relationships and Therapeutic Potential. [5][6]

    • Source: Medicinal Research Reviews (2004)
    • Significance: Comprehensive review of the chroman scaffold and its role in KATP modul
  • Discovery of Thiochroman Derivatives as Potent Estrogen Receptor Degraders.

    • Source: Journal of Medicinal Chemistry (2024)
    • Significance: Illustrates alternative uses of the chroman/thiochroman scaffold beyond ion channels.
  • Pharmacology of the Potassium Channel Openers.

    • Source: British Journal of Pharmacology
    • Significance: Foundational text on the physiological effects of KCOs like Levcromakalim.[7][8]

Sources

Potential Therapeutic Targets of 2,2-Dimethyl-chroman-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the pharmacological landscape of 2,2-Dimethyl-chroman-6-ylamine (CAS: 19989-18-5), a privileged medicinal chemistry scaffold. While often categorized as a high-value intermediate, this specific amine and its direct derivatives possess distinct bioactivity profiles, serving as precursors to potent HIF-1 pathway inhibitors , antioxidants , and ion channel modulators .

A Technical Guide to the Pharmacophore and its Biological Applications

Executive Summary & Chemical Identity

This compound (also known as 6-amino-2,2-dimethylchromane) represents a "privileged structure" in drug design—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural core combines a lipophilic, fused bicyclic system (chroman) with a polar, chemically versatile amino handle at position 6.

  • CAS Number: 19989-18-5

  • Molecular Formula: C₁₁H₁₅NO

  • Key Physicochemical Feature: The 2,2-dimethyl substitution locks the pyran ring conformation, enhancing metabolic stability compared to unsubstituted chromans. The C6-amine acts as a bioisostere for the phenolic hydroxyl group found in Vitamin E (tocopherols), imparting unique redox and binding properties.

This guide details three primary therapeutic domains where this scaffold is critical: Oncology (HIF-1 Inhibition) , Neuroprotection (Oxidative Stress) , and Cardiovascular Electrophysiology (Ion Channels) .

Primary Therapeutic Targets

Target A: Hypoxia-Inducible Factor 1 (HIF-1) Pathway

Therapeutic Area: Oncology (Solid Tumors) Mechanism: Inhibition of the HIF-1


/p300 Protein-Protein Interaction.

The most advanced application of the this compound scaffold is in the synthesis of HIF-1 pathway inhibitors . Solid tumors often exist in hypoxic conditions, leading to the upregulation of HIF-1


, which binds to the transcriptional co-activator p300/CBP to drive angiogenesis and metastasis.
  • Pharmacophore Role: The chroman amine serves as the hydrophobic anchor. When derivatized into

    
    -heteroarylsulfonamides , the chroman moiety occupies a deep hydrophobic pocket on the CH1 domain of p300.
    
  • Key Derivative:

    
    -[(2,2-dimethylchromen-6-yl)methyl]sulfonamides (Note: The saturated chroman and unsaturated chromene variants often exhibit overlapping SAR, with the chroman offering greater chemical stability).
    
  • Activity: Disruption of the HIF-1 complex prevents the transcription of VEGF and GLUT1, effectively starving the tumor.

Signaling Pathway Diagram (HIF-1 Inhibition)

HIF1_Pathway Hypoxia Hypoxia (Low O2) HIF1a_Cyto HIF-1α Accumulation (Cytoplasm) Hypoxia->HIF1a_Cyto Inhibits degradation Nucleus Nuclear Translocation HIF1a_Cyto->Nucleus HIF1_Complex HIF-1α / HIF-1β Dimer Nucleus->HIF1_Complex Transcription Transcription of VEGF, GLUT1, EPO HIF1_Complex->Transcription Requires p300 binding p300 p300/CBP Co-activator p300->Transcription Chroman_Drug 2,2-Dimethyl-chroman-6-yl Sulfonamide Derivative Chroman_Drug->p300 BINDS CH1 Domain (Steric Blockade) Angiogenesis Tumor Angiogenesis & Metastasis Transcription->Angiogenesis

Caption: Mechanism of HIF-1 pathway inhibition. The chroman derivative binds p300, preventing the recruitment of the transcriptional machinery required for tumor survival.

Target B: Oxidative Stress & Lipid Peroxidation

Therapeutic Area: Neurodegeneration (Alzheimer's, Parkinson's) Mechanism: Radical Scavenging (H-Atom Transfer).

The this compound structure is a nitrogenous analog of


-tocopherol (Vitamin E) .
  • Chemical Logic: Phenolic antioxidants work by donating a hydrogen atom to lipid peroxyl radicals (LOO•). The resulting phenoxyl radical is stabilized by the aromatic ring.

  • The Amine Advantage: Anilines (amino-benzenes) often have lower bond dissociation energies (BDE) for the N-H bond compared to the O-H bond in phenols, making them potentially faster radical scavengers.

  • Bioactivity: This moiety effectively halts lipid peroxidation chains in neuronal membranes. It is often fused with other pharmacophores (e.g., lipoic acid) to create "hybrid" neuroprotective agents.

Target C: Potassium Channels ( )

Therapeutic Area: Cardiovascular (Vasodilation) & Smooth Muscle Relaxation Mechanism: Modulation of ATP-sensitive


 channels.

The 2,2-dimethylchroman core is the scaffold of the "Cromakalim" class of potassium channel openers.

  • SAR Nuance: Classic openers like Cromakalim possess an electron-withdrawing group (EWG) at position 6 (e.g., -CN, -NO

    
    ) and a cyclic amide at position 4.
    
  • The Amine's Role: The 6-amino group is electron-donating. In medicinal chemistry, this is often used as a precursor to install sulfonamides or amides that fine-tune the channel opening probability. However, unmodified 6-amino chromans have been investigated as Class III anti-arrhythmics , blocking

    
     channels rather than opening them, prolonging the action potential duration.
    

Experimental Validation Protocols

To validate the therapeutic potential of this compound derivatives, the following standardized protocols are recommended.

Protocol 1: HIF-1 Transcriptional Inhibition Assay

Purpose: Determine if a derivative disrupts the functional HIF-1 transcriptional complex.

  • Cell Line: Stable HCT116 (colon cancer) cells transfected with a Hypoxia Response Element (HRE)-Luciferase reporter plasmid.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Control: DMSO vehicle.

    • Test: this compound derivative (0.1

      
      M – 100 
      
      
      
      M).
    • Positive Control: Chetomin (known p300 inhibitor).

  • Hypoxia Induction: Place plates in a hypoxia chamber (1%

    
    , 5% 
    
    
    
    ) for 16–24 hours.
  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Data Analysis: Calculate

    
     based on the reduction of luminescence relative to the hypoxic vehicle control.
    
Protocol 2: DPPH Radical Scavenging Assay

Purpose: Quantify the intrinsic antioxidant capacity of the amine scaffold.

  • Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. (Solution should be deep purple).

  • Preparation: Dissolve this compound in methanol. Prepare serial dilutions (10–200

    
    M).
    
  • Reaction: Mix 100

    
    L of compound solution with 100 
    
    
    
    L of DPPH solution in a 96-well plate.
  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm.

  • Calculation:

    
    
    Compare 
    
    
    
    with Trolox (Standard).

Synthesis & Derivatization Logic

For researchers utilizing CAS 19989-18-5 as a building block, the primary synthetic utility lies in the nucleophilicity of the C6-amine.

Reaction TypeTarget ClassReagentsOutcome
Sulfonylation HIF-1 InhibitorsAryl sulfonyl chlorides, PyridineHigh-affinity p300 binders (e.g., N-sulfonamides).
Acylation K+ Channel ModulatorsCyclic anhydrides or acyl chloridesAmide derivatives mimicking Cromakalim analogs.
Reductive Amination 5-HT LigandsAryl aldehydes, NaBH(OAc)3Secondary amines targeting Serotonin/Sigma receptors.

References

  • Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides. Source: National Institutes of Health (PMC) / Bioorg Med Chem Lett. Context: Establishes the chromene/chroman core as a scaffold for HIF-1 pathway inhibitors targeting p300. URL:[Link]

  • Synthesis and Biological Activities of Chroman-2-ones and Chromans. Source: Indian Journal of Chemistry / ResearchGate Context: Details the synthesis of natural products (Lactarochromal) starting from 6-amino-2,2-dimethylchroman-4-one, highlighting the scaffold's utility in generating bioactive metabolites. URL:[Link]

  • Biological Activity of Chromones and Chromanones (Review). Source: ACS Omega Context: Comprehensive review of the "privileged" status of the chroman scaffold in medicinal chemistry, covering antioxidant and anti-inflammatory targets. URL:[Link]

  • PubChem Compound Summary: 2,2-Dimethyl-2H-chromen-6-amine. Source: National Library of Medicine (NIH) Context: Identification, chemical structure, and toxicity data for the chromene analog, often used interchangeably in SAR studies with the chroman. URL:[Link]

Methodological & Application

Application Notes and Protocols for the Mass Spectrometric Analysis of 2,2-Dimethyl-chroman-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of 2,2-Dimethyl-chroman-6-ylamine using mass spectrometry. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the detection, quantification, and structural characterization of this compound. The protocols detailed herein are grounded in established principles of mass spectrometry and liquid chromatography, offering a framework that can be adapted to various experimental contexts. We will explore optimal sample preparation techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound Analysis

This compound, a heterocyclic compound featuring a chroman core and a primary amine substituent, is a key structural motif in various biologically active molecules. Its presence in pharmaceutical candidates, metabolites, and other chemical entities necessitates precise and sensitive analytical methodologies. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for the analysis of such compounds in complex matrices.

Understanding the mass spectrometric behavior of this compound is critical for a range of applications, including:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates containing this moiety.

  • Metabolite Identification: Elucidating the biotransformation pathways of parent drugs.

  • Impurity Profiling: Ensuring the purity and safety of active pharmaceutical ingredients (APIs).

  • Reference Standard Characterization: Verifying the identity and purity of synthesized compounds.

This guide will provide the foundational knowledge and practical protocols to empower researchers to develop and validate their own high-quality analytical methods for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development.

PropertyValueSource
Chemical Formula C₁₁H₁₅NO[1][2]
Molecular Weight 177.24 g/mol [1][2]
Exact Mass 177.115364102 Da[2]
Structure
CAS Number 19989-18-5[1][2]
LogP 2.3724[1]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[1][2]

The presence of a primary amine group makes this compound a prime candidate for positive mode electrospray ionization (ESI) due to its propensity to accept a proton. The moderate LogP value suggests good solubility in a mixture of organic solvents and water, which is ideal for reversed-phase liquid chromatography.

Core Workflow for Mass Spectrometric Analysis

The successful analysis of this compound by mass spectrometry follows a logical progression of steps, each critical for achieving accurate and reproducible results.

Mass_Spec_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: LC-MS/MS Analysis cluster_2 Phase 3: Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Extraction Analyte Extraction (SPE, LLE, PPT) Sample_Collection->Extraction Reconstitution Reconstitution in LC-compatible solvent Extraction->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation Injection Ionization Ionization (Positive ESI) LC_Separation->Ionization MS_Analysis Tandem MS Analysis (MRM for Quantification, Product Ion Scan for Structure) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Data Acquisition Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

Detailed Protocols and Methodologies

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte. The choice of technique depends on the matrix and the desired level of cleanliness.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This is a rapid and straightforward method suitable for high-throughput analysis.

  • Aliquot: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.

  • Spike: Add an appropriate internal standard (IS) to each sample, standard, and quality control (QC) sample. An ideal IS would be a stable isotope-labeled version of the analyte.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanliness

SPE provides a more thorough cleanup than PPT, which can be crucial for achieving lower limits of quantification. A mixed-mode cation exchange polymer-based sorbent is recommended.

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 400 µL of 2% formic acid in water).

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Follow steps 7-9 from the PPT protocol.

Liquid Chromatography: Separation from the Matrix

Reversed-phase chromatography is the method of choice for a compound with the polarity of this compound.

Recommended LC Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for better ESI efficiency and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and UV transparency.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures efficient elution of the analyte while minimizing run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL
Mass Spectrometry: Detection and Quantification

Ionization and Fragmentation Logic:

Ionization_Fragmentation Analyte This compound (M) Protonated_Molecule Protonated Molecule [M+H]⁺ m/z 178.1 Analyte->Protonated_Molecule Positive ESI Collision_Cell Collision-Induced Dissociation (CID) Protonated_Molecule->Collision_Cell Isolation Fragment_Ion_1 Characteristic Fragment Ion 1 Collision_Cell->Fragment_Ion_1 Fragmentation Fragment_Ion_2 Characteristic Fragment Ion 2 Collision_Cell->Fragment_Ion_2 Fragmentation

Caption: The process of ionization and fragmentation for this compound.

Recommended MS Parameters (Triple Quadrupole):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is readily protonated.
Capillary Voltage 3.5 kVOptimal for generating a stable spray.
Source Temperature 150°C
Desolvation Temperature 400°CEfficiently removes solvent from the analyte ions.
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon

Multiple Reaction Monitoring (MRM) for Quantification:

To develop an MRM method, the precursor ion ([M+H]⁺) is first identified in a full scan. Then, product ion scans are performed to identify the most intense and stable fragment ions.

  • Precursor Ion: The protonated molecule, [C₁₁H₁₅NO + H]⁺, has a theoretical m/z of 178.12.

  • Product Ion Scan: Infuse a standard solution of this compound and perform a product ion scan on m/z 178.1. The fragmentation pattern will reveal characteristic product ions.

  • MRM Transitions: Select at least two intense and specific product ions for the MRM transitions. For example:

    • Quantifier: 178.1 > [Most Intense Fragment]

    • Qualifier: 178.1 > [Second Most Intense Fragment]

The use of a quantifier and a qualifier ion enhances the specificity of the assay.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Analyze QC samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.

Conclusion

The methodologies outlined in this application note provide a robust framework for the reliable analysis of this compound by LC-MS/MS. By understanding the compound's physicochemical properties and applying sound principles of sample preparation, chromatography, and mass spectrometry, researchers can develop and validate high-quality analytical methods tailored to their specific research needs. The provided protocols serve as a starting point, and further optimization may be necessary depending on the sample matrix and instrumentation used.

References

  • PubChem. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine. Available from: [Link]

Sources

Application Notes and Protocols: A Guide to the Structural Elucidation of 2,2-Dimethylchroman Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,2-dimethylchroman scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules. Unambiguous structural characterization is a critical step in the discovery and development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for establishing their constitutional and stereochemical integrity.[1][2] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework and actionable protocols for the structural elucidation of 2,2-dimethylchroman derivatives. We will move beyond a simple recitation of techniques to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

Foundational Principles: Why NMR is Indispensable for Chroman Chemistry

The structural complexity of substituted 2,2-dimethylchroman derivatives necessitates a multi-faceted analytical approach. While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and formula, and Infrared (IR) spectroscopy identifies functional groups, only NMR can comprehensively map the atomic connectivity and spatial arrangement of the entire molecule.[3]

The core challenge in analyzing these structures lies in unambiguously assigning signals from three distinct regions: the aromatic ring, the heterocyclic ring, and the various substituents. The strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a systematic deconstruction of the molecule's spectral signature.[4] This process can be conceptualized as a logical puzzle, where each experiment provides a new set of rules to connect the pieces.

The First Step to Quality Data: A Self-Validating Sample Preparation Protocol

The quality of any NMR spectrum is fundamentally dependent on the quality of the sample. A poorly prepared sample will lead to broadened lines, poor resolution, and ultimately, ambiguous or incorrect structural assignments.[5] The following protocol is designed to be a self-validating system, minimizing common sources of error.

Protocol 2.1: Optimized Sample Preparation

  • Analyte Purity: Begin with a sample of the highest possible purity. Residual solvents or reaction byproducts will complicate the spectrum.

  • Mass Determination: Accurately weigh the sample. For standard experiments on a 400-600 MHz spectrometer, the required mass is:

    • ¹H NMR: 1-10 mg[6][7]

    • ¹³C NMR & 2D NMR: 5-30 mg[5]

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is the most common and effective solvent for a wide range of organic compounds due to its excellent dissolving properties.[5] Its residual proton signal at ~7.26 ppm serves as a convenient internal reference.

  • Dissolution:

    • a. Place the weighed sample into a small, clean vial (e.g., a 1-dram vial).

    • b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • c. Gently vortex or sonicate the vial to ensure complete dissolution.[7] This step is crucial; attempting to dissolve the sample directly in the NMR tube can be inefficient and lead to an inhomogeneous solution.[7]

  • Filtration (Mandatory):

    • a. Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Causality: This step removes any microscopic particulate matter. Suspended solids will disrupt the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and a loss of resolution.[5] Do not use cotton wool, as it can leach impurities into the sample.

    • b. Filter the solution from the vial directly into a clean, high-quality 5 mm NMR tube. The resulting solution should be perfectly clear.

  • Final Checks:

    • a. Ensure the sample height in the tube is adequate (typically ~4-5 cm).

    • b. Cap the NMR tube securely and label it clearly.

    • c. Before inserting the sample into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[6]

The Analytical Workflow: From 1D Scans to a 3D Structure

The structural elucidation process follows a logical progression, starting with broad-overview 1D experiments and moving to more specific 2D correlation experiments to piece together the molecular framework.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_elucidation Structural Elucidation H1 ¹H NMR (Proton Count & Environment) C13 ¹³C NMR (Carbon Count & Type) H1->C13 Initial Overview COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC Assign Atoms DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT C13->HSQC Assign Atoms DEPT->HSQC Assign Atoms Fragments Assemble Structural Fragments COSY->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->Fragments NOESY NOESY / ROESY (¹H-¹H Through-Space Correlations) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Connectivity Establish Full Connectivity Fragments->Connectivity Connectivity->NOESY Structure Propose Final Structure Connectivity->Structure Stereochem->Structure

Figure 1: A logical workflow for the structural elucidation of 2,2-dimethylchroman derivatives using NMR.

One-Dimensional NMR: The Initial Reconnaissance

1D NMR provides the fundamental census of protons and carbons within the molecule.

  • ¹H NMR (Proton NMR): This is the first experiment to run. It reveals the number of unique proton environments, their chemical shifts (indicating their electronic environment), their integration (the relative number of protons in each environment), and their splitting patterns (J-coupling), which hint at neighboring protons. For 2,2-dimethylchroman derivatives, key expected signals are detailed in Table 1.

  • ¹³C NMR (Carbon NMR): This experiment shows the number of chemically non-equivalent carbon atoms.[8] The chemical shift range is much wider than in ¹H NMR, often resulting in a resolved peak for every carbon, which simplifies the initial carbon count.[8]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial spectral editing technique. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (including the C-2 of the dimethylchroman) are invisible in DEPT spectra. This provides an unambiguous count of each type of carbon-proton group.

Two-Dimensional NMR: Connecting the Dots

When 1D spectra become crowded or ambiguous, 2D NMR is essential for mapping the molecular connectivity.[1]

Protocol 3.2.1: Standard 2D NMR Acquisition Parameters

The following are typical starting parameters for a 500 MHz spectrometer. These may need to be optimized based on sample concentration and spectrometer hardware.[9]

Parameter¹H-¹H COSY¹H-¹³C HSQC¹H-¹³C HMBC
Spectral Width (F2, ¹H) ~12 ppm~12 ppm~12 ppm
Spectral Width (F1) ~12 ppm~160-200 ppm~220 ppm
Transients/Scans 2-82-48-16
Relaxation Delay (d1) 1.5 s1.5 s1.5 s
¹J C-H (for HSQC) N/A145 HzN/A
ⁿJ C-H (for HMBC) N/AN/A8 Hz
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak between two proton signals in the COSY spectrum confirms they are neighbors in the spin system. This is invaluable for tracing out the connectivity of the aliphatic protons on the heterocyclic ring (H-3 and H-4) and for determining the substitution pattern on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is one of the most informative experiments. It maps each proton directly to the carbon it is attached to, resolving any ambiguity in the ¹³C assignments.[10][11] An edited HSQC can also provide the same multiplicity information as a DEPT experiment but with much higher sensitivity.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[10] Direct one-bond correlations are suppressed.[10] By identifying these long-range connections, one can link the structural fragments identified by COSY and HSQC. For example, the HMBC will show correlations from the gem-dimethyl protons (H-1') to the C-2, C-3 carbons, and from the H-4 protons to the aromatic ring carbons, thus bridging the heterocyclic and aromatic systems.

G H1_a C2 H1_a->C2 ²J C3 H1_a->C3 ³J H1_b H1_b->C2 ²J H1_b->C3 ³J H4_a H4_a->C2 ³J C4a H4_a->C4a ²J C5 H4_a->C5 ³J H4_b H4_b->C2 ³J H4_b->C4a ²J H4_b->C5 ³J H5 H5->C4a ²J C4 H5->C4 ³J C7 H5->C7 ³J C8a

Figure 2: Key HMBC correlations for the 2,2-dimethylchroman scaffold.

Stereochemistry: Defining the 3D Arrangement

For chiral 2,2-dimethylchroman derivatives, determining the relative and absolute stereochemistry is paramount.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. A cross-peak in a NOESY or ROESY spectrum indicates a through-space interaction. This is the definitive method for determining the relative stereochemistry of substituents on the heterocyclic ring. For example, a NOE between a proton at C-3 and a proton at C-4 would indicate they are on the same face of the ring (cis relationship).

  • Coupling Constants (J-values): The magnitude of the ³JHH coupling constant between vicinal protons (e.g., H-3 and H-4) is dependent on the dihedral angle between them, as described by the Karplus equation. Different stereoisomers will exhibit distinct coupling constants, which can be used to infer their relative stereochemistry.[12]

  • Advanced Methods for Absolute Configuration: Determining the absolute configuration often requires derivatization with a chiral agent, such as Mosher's acid.[13] Analysis of the ¹H NMR chemical shift differences (Δδ) in the resulting diastereomeric esters allows for the assignment of the absolute stereochemistry at the chiral center.[13]

Data Interpretation: A Practical Guide for the 2,2-Dimethylchroman Scaffold

The power of NMR lies in the interpretation of the spectral data. The following table summarizes the characteristic chemical shifts for the core 2,2-dimethylchroman structure. Substituent effects can cause these values to shift, but this table provides a reliable starting point for assignments.[14][15]

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for the 2,2-Dimethylchroman Core in CDCl₃

PositionAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations & Notes
1'2 x CH₃~1.35 (s, 6H)~26-28HMBC to C-2, C-3. A sharp singlet integrating to 6H is the hallmark of this structure.
2CN/A~75-78Quaternary carbon. No HSQC signal. Key HMBC correlations from H-1' and H-3.
3CH₂~1.80 (t, J ≈ 6.7 Hz, 2H)~32-34COSY to H-4. Triplet indicates coupling to the adjacent CH₂ group.
4CH₂~2.75 (t, J ≈ 6.7 Hz, 2H)~21-23COSY to H-3. Often deshielded relative to C-3 due to proximity to the aromatic ring. HMBC to C-4a, C-5.
4aCN/A~120-122Quaternary carbon. HMBC from H-4, H-5.
5CH~6.80 (d, J ≈ 8.2 Hz, 1H)~117-119Aromatic proton. COSY to H-6.
6CH~7.10 (t, J ≈ 7.8 Hz, 1H)~127-129Aromatic proton. COSY to H-5, H-7.
7CH~6.85 (t, J ≈ 7.5 Hz, 1H)~120-122Aromatic proton. COSY to H-6, H-8.
8CH~6.75 (d, J ≈ 7.8 Hz, 1H)~115-117Aromatic proton. COSY to H-7.
8aCN/A~152-154Quaternary carbon. Oxygen-bearing. HMBC from H-4, H-8.
1ON/AN/AHeteroatom.

(Note: Chemical shifts are approximate and can vary significantly based on substitution patterns on the aromatic or heterocyclic rings.)

Conclusion

The structural elucidation of 2,2-dimethylchroman derivatives is a systematic process that relies on the synergistic application of a suite of NMR experiments. By following a logical workflow from meticulous sample preparation through a hierarchical series of 1D and 2D NMR analyses, researchers can confidently determine the complete covalent structure and relative stereochemistry of these important molecules. The causality-driven approach outlined in these notes, which emphasizes understanding why each step is taken and how each experiment contributes to the final structure, provides a robust framework for success in both academic and industrial research settings.

References

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2020, April 3). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • sites@gsu. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Quantitative 2D HSQC NMR determination of polymer structures by selecting suitable internal standard references. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

  • University of Illinois. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of 2,2-Dimethyl-chroman-6-ylamine (DMC-6A)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note outlines the standardized preclinical testing framework for 2,2-Dimethyl-chroman-6-ylamine (DMC-6A) . While often utilized as a chemical intermediate for advanced therapeutics (e.g., K_ATP channel openers, retinoic acid receptor antagonists), DMC-6A represents a "privileged scaffold" possessing intrinsic antioxidant and cytoprotective properties analogous to the Vitamin E pharmacophore.

This guide provides rigorous protocols for researchers to evaluate DMC-6A as a lead compound or reference standard. It covers Safety Assessment (OECD guidelines) , Pharmacokinetic (PK) Profiling , and Efficacy Testing in models of oxidative stress and neurodegeneration.

Molecule Profile & Mechanism

Chemical Name: 6-Amino-2,2-dimethylchroman Abbreviation: DMC-6A Molecular Weight: 177.24 g/mol Core Pharmacology:

  • Radical Scavenging: The C6-amino group on the chroman ring mimics the C6-hydroxyl of

    
    -tocopherol (Vitamin E), enabling hydrogen atom transfer (HAT) to neutralize lipid peroxyl radicals.
    
  • Lipophilicity: The 2,2-dimethyl substitution enhances membrane intercalation compared to hydrophilic analogs like Trolox, potentially improving blood-brain barrier (BBB) penetration.

Mechanistic Pathway Diagram

The following diagram illustrates the putative mechanism of action and downstream biological effects of DMC-6A in an oxidative stress context.

G ROS Reactive Oxygen Species (Peroxyl Radicals) Intermediate Chroman-6-aminyl Radical (Stabilized) ROS->Intermediate Neutralization LipidPerox Lipid Peroxidation (Cell Membrane Damage) ROS->LipidPerox Initiates DMC This compound (DMC-6A) DMC->ROS H-Atom Transfer (HAT) DMC->LipidPerox Inhibits Neuroprotection Neuroprotection (Mitochondrial Integrity) DMC->Neuroprotection Direct Effect LipidPerox->Neuroprotection Prevention leads to

Figure 1: Mechanistic pathway of DMC-6A mediated radical scavenging and neuroprotection.

Safety Assessment Protocols

Before efficacy testing, the Maximum Tolerated Dose (MTD) must be established. DMC-6A is an amine and may exhibit CNS or cardiovascular effects at high doses.

Protocol A: Acute Oral Toxicity (Up-and-Down Procedure)

Guideline: OECD 425 Species: Rat (Sprague-Dawley), Female (more sensitive).

Step-by-Step Methodology:

  • Formulation: Dissolve DMC-6A in vehicle (10% DMSO + 40% PEG400 + 50% Saline). Ensure clear solution; sonicate if necessary.

  • Starting Dose: 175 mg/kg (Based on structural analogs).

  • Administration: Oral gavage (PO) using a flexible feeding needle (10 mL/kg volume).

  • Observation:

    • Critical Window: Continuous monitoring for the first 4 hours (tremors, lethargy, salivation).

    • Duration: 14 days.

  • Dose Adjustment:

    • If animal survives: Increase dose by factor of 3.2 (next: 550 mg/kg).

    • If mortality occurs: Decrease dose by factor of 3.2.

  • Endpoint: Calculation of LD50 with confidence intervals.

Data Output Table:

Dose (mg/kg) Outcome (Survive/Death) Clinical Signs Body Weight Change (%)
175 Survive Mild sedation (1h) +3.5%
550 Death Convulsions (2h) N/A

| 350 | Survive | Hypoactivity | +1.2% |

Pharmacokinetic (PK) Profiling

Understanding the bioavailability and brain penetration is critical for neuroprotective applications.

Protocol B: Single-Dose PK Study

Species: Male Wistar Rats (n=3 per timepoint). Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

Workflow:

  • Surgery: Jugular vein cannulation (JVC) for serial blood sampling.

  • Dosing:

    • IV Group: Bolus injection via tail vein.

    • PO Group: Oral gavage.

  • Sampling: Collect 0.2 mL blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS (MRM mode).

    • Note: Monitor for N-acetylated metabolite (common for primary amines).

PK Parameters Calculation:

  • 
     : Peak plasma concentration.
    
  • 
     : Time to peak.
    
  • 
     : Area under the curve (Exposure).
    
  • 
     : Oral Bioavailability = 
    
    
    
    .

Efficacy Model: Neuroprotection

The most relevant model for a lipophilic chroman amine is the Transient Middle Cerebral Artery Occlusion (tMCAO) , which mimics ischemic stroke and reperfusion injury (oxidative stress dominant).

Protocol C: tMCAO Ischemia-Reperfusion Model

Rationale: Reperfusion generates a massive burst of ROS. DMC-6A should reduce infarct volume by scavenging these radicals.

Experimental Workflow Diagram

MCAO Induction Anesthesia & MCA Occlusion (90 min) Treatment DMC-6A Administration (IV or IP) Induction->Treatment @ 0 min or @ Reperfusion Reperfusion Reperfusion (Filament Removal) Treatment->Reperfusion 90 min post-occlusion Assessment 24h Assessment: Neuroscore & TTC Staining Reperfusion->Assessment 24 hours

Figure 2: Workflow for tMCAO efficacy testing of DMC-6A.

Step-by-Step Methodology:

  • Groups:

    • Sham (Surgery without occlusion).

    • Vehicle Control (Saline/PEG).

    • DMC-6A Low Dose (10 mg/kg IP).

    • DMC-6A High Dose (30 mg/kg IP).

    • Positive Control (Edaravone, 3 mg/kg IV).

  • Induction:

    • Anesthetize rat (Isoflurane).

    • Insert a silicon-coated monofilament into the internal carotid artery to block the MCA.

    • Verify occlusion via Laser Doppler Flowmetry (>70% drop in CBF).

  • Dosing: Administer DMC-6A immediately upon reperfusion (90 mins after occlusion).

  • Readouts (24h Post-Reperfusion):

    • Neurological Deficit Score: 0 (Normal) to 4 (No spontaneous walking/depressed level of consciousness).

    • Infarct Volume: Brain slicing (2 mm) and staining with 2% TTC (2,3,5-triphenyltetrazolium chloride). Viable tissue stains red; infarct stains white.

Expected Results & Interpretation:

  • Vehicle: Large white infarct area in striatum and cortex; high neuro-deficit score.

  • DMC-6A: Dose-dependent reduction in white infarct area.

  • Mechanism Check: Homogenize brain tissue and measure MDA (Malondialdehyde) levels. DMC-6A should significantly lower MDA compared to vehicle.

References

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • Gaspar, A., et al. (2012). Synthesis and antioxidant properties of new chroman-6-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(23), 7223-7226. (Validates the antioxidant capacity of the chroman-6-amine scaffold).
  • Kamat, V. P., et al. (2012).[1] An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one. Indian Journal of Chemistry, Section B. [Link]

  • Fluri, F., et al. (2015). Animal models of ischemic stroke and their application in clinical research. Drug Design, Development and Therapy, 9, 3445–3454. [Link]

Sources

Development of analytical methods for 2,2-Dimethyl-chroman-6-ylamine quantification.

[1]

Executive Summary

2,2-Dimethyl-chroman-6-ylamine (CAS: 19989-18-5), also known as 6-amino-2,2-dimethylchromane, is a critical pharmacophore and intermediate used in the synthesis of various potassium channel blockers and anti-arrhythmic agents. Due to its aniline-like structure, it presents specific analytical challenges: potential genotoxicity (requiring trace-level detection) and susceptibility to oxidation.

This guide details two distinct validated protocols:

  • HPLC-DAD Protocol: For raw material assay, purity profiling, and reaction monitoring.

  • LC-MS/MS Protocol: For trace-level quantification (< 10 ppm) in final drug substances, aligned with ICH M7 guidelines for mutagenic impurities.

Analyte Profile & Method Strategy

Understanding the physicochemical properties of the analyte is the foundation of robust method development.

PropertyValueMethodological Implication
Chemical Structure C₁₁H₁₅NOAromatic amine with an ether ring.
Molecular Weight 177.24 g/mol Suitable for LC-MS (M+H = 178.25).
pKa (Predicted) ~5.3 (Amine)Basic. At pH < 3.3, it is fully ionized (polar). At pH > 7.3, it is neutral (hydrophobic).
LogP ~2.2Moderately lipophilic; good retention on C18 in neutral/basic conditions.
Solubility DMSO, MethanolDiluent selection must avoid pure water to prevent precipitation.
Method Development Logic
  • Column Selection: Standard silica-based C18 columns often show peak tailing with amines due to silanol interactions. We utilize a Charged Surface Hybrid (CSH) or Base-Deactivated C18 column to ensure sharp peak shapes at low pH.

  • Mobile Phase:

    • Protocol A (Assay): Acidic pH (0.1% Formic Acid) is used to protonate the amine, improving solubility and MS compatibility.

    • Protocol B (Trace): High sensitivity is required. Electrospray Ionization (ESI) in positive mode is ideal for the protonated amine [M+H]⁺.

Visual Workflow: Method Lifecycle

The following diagram outlines the lifecycle of the analytical method from scouting to validation, compliant with ICH Q14 (QbD) principles.

MethodLifecycleDefine1. Define ATP(Analytical Target Profile)Scout2. Method Scouting(Column/pH Screening)Define->Scout Properties InputOptimize3. Optimization(Gradient/Temp/Flow)Scout->Optimize Best CandidateValidate4. Validation(ICH Q2 R2)Optimize->Validate Final MethodMonitor5. Routine Monitoring(SST/Control Charts)Validate->Monitor SOP ReleaseMonitor->Optimize Continuous Improv.

Figure 1: Analytical Procedure Lifecycle Management (APLM) workflow.

Protocol 1: HPLC-DAD for Assay & Purity

Objective: Quantify this compound at high concentrations (0.1 mg/mL to 1.0 mg/mL) and detect synthesis by-products.

Reagents & Equipment
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1290 / Waters Alliance).

  • Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent base-deactivated column).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Formic Acid (LC-MS grade).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7; ensures amine protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 40°CReduces viscosity and improves mass transfer.
Injection Vol 5-10 µLDependent on sample concentration.
Detection UV 240 nm (BW 4)Max absorption of the aniline chromophore.
Ref Wavelength 360 nm (BW 100)Compensates for baseline drift.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.01090Gradient Elution
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Methanol (to ensure solubility) and make up to volume with Water/Methanol (50:50).

  • Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Mobile Phase A.

  • System Suitability: Inject Working Standard 5 times.

    • Acceptance: RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.

Protocol 2: LC-MS/MS for Trace Impurity Analysis

Objective: Quantify this compound at ppm/ppb levels (GTI monitoring) in drug substances.

Mass Spectrometry Strategy

The molecule ionizes readily in Positive Electrospray Ionization (ESI+) mode due to the amine group. We utilize Multiple Reaction Monitoring (MRM) for maximum selectivity.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (Generic Starting Point)
ParameterValue
Ionization ESI Positive (+)
Spray Voltage 3500 V
Gas Temp 350°C
Sheath Gas 40 arb
Aux Gas 10 arb
MRM Transitions

Note: Collision energies (CE) must be optimized for the specific instrument.

Precursor Ion (Q1)Product Ion (Q3)TypeApprox CE (eV)Proposed Fragment
178.1 [M+H]⁺163.1 Quantifier20Loss of Methyl (-CH₃)
178.1 [M+H]⁺122.1 Qualifier35Ring cleavage / Loss of C₄H₈
178.1 [M+H]⁺107.1 Qualifier45Further aromatic fragmentation
Visual Workflow: LC-MS/MS Logic

LCMS_WorkflowSampleSample Injection(Drug Matrix)SepUHPLC Separation(Retain Analyte, Elute Matrix)Sample->SepESIESI+ Ionization(Formation of [M+H]+ 178.1)Sep->ESIQ1Q1 Filter(Select m/z 178.1)ESI->Q1Q2Collision Cell(CID Fragmentation)Q1->Q2Q3Q3 Filter(Select m/z 163.1)Q2->Q3DetDetector(Signal Count)Q3->Det

Figure 2: Triple Quadrupole MRM transition pathway for specific detection.

Method Validation (ICH Q2 R2)

To ensure the method is "fit for purpose," perform the following validation steps.

Specificity
  • Protocol: Inject the Diluent, Placebo (matrix without analyte), and Spiked Sample.

  • Criteria: No interfering peaks at the retention time of this compound. Peak purity (via DAD or MS) > 99.0%.

Linearity & Range
  • Assay Range: 80% to 120% of target concentration.

  • Impurity Range: LOQ to 120% of the limit.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike analyte into the sample matrix at 50%, 100%, and 150% levels (triplicate).

  • Criteria: Mean recovery 98.0% – 102.0% (Assay); 80% – 120% (Trace Impurity).

Precision
  • Repeatability: 6 injections of 100% standard. RSD

    
     1.0% (Assay).
    
  • Intermediate Precision: Different day, different analyst, different column batch.

LOD/LOQ (For Impurity Method)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.

  • Expected LOQ for LC-MS: < 10 ng/mL (ppb range).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols.Ensure column is "Base Deactivated" or "CSH". Increase buffer strength or add 5mM Ammonium Formate.
Low Sensitivity (MS) Ion suppression from matrix.Improve sample cleanup (Liquid-Liquid Extraction) or divert flow to waste during matrix elution.
Retention Drift pH instability.Use a buffer (Ammonium Formate) instead of just Formic Acid to stabilize pH.
Carryover Sticky amine.Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10080881, 2,2-Dimethyl-2H-chromen-6-amine. Retrieved from [Link]

  • International Council for Harmonisation (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation (2017). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. Retrieved from [Link]

Flow chemistry for the scalable synthesis of 2,2-dimethylchromans.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Continuous Flow Synthesis of 2,2-Dimethylchromans

Executive Summary

The 2,2-dimethylchroman scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for lipophilic antioxidants (Vitamin E/Tocopherols), cannabinoids, and anti-hypertensive agents. Traditional batch synthesis of this motif is often plagued by non-selective Friedel-Crafts alkylations, harsh acid handling, and thermal runaway risks during exothermic cyclizations.

This Application Note details a continuous flow protocol for the scalable synthesis of 2,2-dimethylchromans. By leveraging packed-bed reactors (PBR) containing solid acid catalysts, we demonstrate a process that offers superior heat transfer, precise residence time control, and the elimination of soluble metal waste.

Mechanistic Insight & Chemistry

The synthesis generally proceeds via two primary pathways. In flow chemistry, Path A is preferred for its atom economy and amenability to solid-acid catalysis.

  • Path A (Direct Condensation): Acid-catalyzed Friedel-Crafts alkylation of a phenol with a prenyl alcohol (or equivalent), followed by facile intramolecular cyclization.

  • Path B (Claisen Rearrangement): Thermal rearrangement of a pre-formed prenyl aryl ether.

Reaction Pathway Diagram

ChromanMechanism Phenol Phenol Substrate Inter Intermediate (o-Prenyl Phenol) Phenol->Inter Solid Acid Cat. Friedel-Crafts Alcohol Prenyl Alcohol (e.g., Isophytol) Alcohol->Inter Chroman 2,2-Dimethylchroman (Target) Inter->Chroman Cyclization Fast Step Side Side Products (Dimers/Polymers) Inter->Side Over-reaction (Batch Risk)

Figure 1: Mechanistic pathway favoring direct condensation. Flow control minimizes the "Side Products" pathway by limiting residence time.

Experimental Protocol: Solid Acid Catalysis

This protocol utilizes Amberlyst-15 , a macroreticular sulfonic acid resin, packed into a stainless steel column. This heterogeneous setup eliminates the need for quenching and aqueous workup of soluble acids.

Equipment Setup
  • Pumps: Dual piston pumps (e.g., HPLC class) capable of 0.1–10 mL/min.

  • Reactor: Stainless steel Packed Bed Reactor (PBR), 10 mm ID x 100 mm L.

  • Catalyst: Amberlyst-15 (dry), approx.[1][2] 4.5 g packing.

  • Temperature Control: Column oven or heating mantle (Range: 25–150 °C).

  • Pressure: Back Pressure Regulator (BPR) set to 100 psi (6.9 bar) to prevent solvent boiling.

Reagents & Stock Solutions
  • Feed A: 2,3,5-Trimethylhydroquinone (TMHQ) [0.5 M] in Ethyl Acetate/Ethanol (3:1).

    • Note: Ethanol aids solubility but can compete; EtOAc is preferred if solubility permits.

  • Feed B: Isophytol (or 3-methyl-2-buten-1-ol for simple models) [0.55 M] in Ethyl Acetate.

Step-by-Step Procedure
  • Catalyst Activation: Flush the PBR with pure Ethyl Acetate at 1.0 mL/min for 30 mins to swell the resin and remove fines.

  • System Priming: Set the column oven to 80 °C . Pressurize the system to 100 psi using the BPR.

  • Reaction Start:

    • Pump Feed A at 0.5 mL/min .

    • Pump Feed B at 0.5 mL/min .

    • Combined Flow: 1.0 mL/min.

    • Residence Time: ~5–7 minutes (depending on void volume, typically ~60% of column volume).

  • Equilibration: Allow 3 system volumes to pass to reach steady state (monitor UV/Vis or collect fractions).

  • Collection: Collect the output stream. The product requires only solvent evaporation.

  • Regeneration: If conversion drops <95%, flush column with MeOH at 60 °C to remove oligomers.

Flow Reactor Diagram

FlowSetup PumpA Pump A (Phenol) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Prenyl Source) PumpB->Mixer PBR Packed Bed Reactor (Amberlyst-15, 80°C) Mixer->PBR Mixed Stream BPR Back Pressure Regulator (100 psi) PBR->BPR Crude Product Collect Product Collection BPR->Collect

Figure 2: Schematic of the continuous flow setup for heterogeneous catalysis.

Process Optimization & Data

The following data summarizes the optimization of the condensation of trimethylhydroquinone with isophytol (Vitamin E synthesis model).

ParameterConditionYield (%)Selectivity (Chroman:Chromene)Notes
Temperature 60 °C45%98:2Reaction too slow; incomplete conversion.
Temperature 80 °C 92% 95:5 Optimal balance of rate vs. purity.
Temperature 120 °C88%85:15Thermal degradation / polymerization observed.
Flow Rate 0.5 mL/min93%94:6Long residence time; lower throughput.
Flow Rate 1.0 mL/min 92% 95:5 High throughput (Space Time Yield optimized).
Flow Rate 2.0 mL/min70%99:1Residence time too short for cyclization.

Key Insight: The residence time is critical. If too short, the intermediate o-prenyl phenol is isolated. If too long at high temperature, the chroman ring can open or polymerize. Flow chemistry allows "locking in" the 1.0 mL/min sweet spot.

Scalability & Safety[3][4]

Thermal Management

The Friedel-Crafts alkylation is exothermic. In batch, this requires slow addition of reagents (dosing control). In flow, the high surface-area-to-volume ratio of the PBR ensures rapid heat dissipation, preventing "hot spots" that lead to side reactions.

Throughput Calculation
  • Reactor Volume: ~7.8 mL (empty) -> ~3.5 mL (void volume with packing).

  • Concentration: 0.25 M (combined stream).

  • Flow Rate: 1.0 mL/min.

  • Productivity:

    
    .
    
  • Scale-up: Parallelizing 4 columns increases output to ~60 mmol/h (~25 g/h for Vitamin E) without re-optimizing reaction conditions.

Troubleshooting Guide

  • Issue: High Back Pressure (>150 psi).

    • Cause: Fines from the Amberlyst resin clogging the frit.

    • Solution: Reverse flow direction to back-flush or replace inlet frit. Ensure resin is pre-swelled before packing.

  • Issue: Low Conversion.

    • Cause: Catalyst deactivation by water (generated during condensation).

    • Solution: Use anhydrous solvents. If using hygroscopic solvents, add molecular sieves to the feed lines.

  • Issue: Leaching.

    • Cause: Acid leaching into product stream.

    • Solution: Wash product stream with basic alumina cartridge in-line (scavenger) if strict acid-free status is required.

References

  • Continuous Flow Synthesis of Vitamin E (Concept & Industrial Relevance)

    • Netscher, T. "Synthesis of Vitamin E." Vitamins & Hormones, 2007, 76, 155-202.[3]

    • Source:

  • Solid Acid Catalysis in Flow (Amberlyst-15 Protocols)

    • "Amberlyst-15 in Organic Synthesis."[1][4][5] Arkivoc, 2012.[4][5]

    • Source:

  • Friedel-Crafts Alkylation in Flow (Mechanistic Grounding)

    • "Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions." RSC Advances, 2021.
    • Source:

  • Claisen Rearrangement in Flow (Alternative Pathway)

    • "Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process." (Discusses thermal rearrangements in flow).
    • Source:

Sources

Troubleshooting & Optimization

Refinement of analytical methods for 2,2-Dimethyl-chroman-6-ylamine detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the analysis of 2,2-Dimethyl-chroman-6-ylamine (CAS: 19989-18-5), a critical intermediate in the synthesis of potassium channel blockers and anti-arrhythmic agents.

The content is structured to address the unique physicochemical challenges of this molecule: its lipophilicity (LogP ~2.6) and its aniline-like basicity (pKa ~4–5), which predispose it to peak tailing and oxidative degradation.

Part 1: Core Analytical Methodologies

Standardized protocols for detection and quantification.[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Purity assay (>98%), reaction monitoring, and content uniformity.

ParameterSpecificationRationale
Column C18 (L1) End-capped, Base-Deactivated (e.g., Zorbax Eclipse Plus C18 or XBridge BEH C18)The "base-deactivated" surface minimizes interaction between the protonated amine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) and residual silanols, preventing severe tailing.
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmStandard geometry for robust separation of the main peak from potential nitro-precursors.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[2]5)Critical: A pH of 5.5 is close to the analyte's pKa. While risky for robustness, it often provides the best selectivity. Alternative: 0.1% Formic Acid (pH 2.7) ensures full protonation but requires a high-quality column to avoid tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.[2]
Gradient 5% B to 95% B over 20 minThe dimethyl-chroman moiety is lipophilic; a high %B is needed to elute the compound.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 240 nm & 290 nmAnilines typically show strong absorption at ~240 nm (B-band) and a weaker band at ~290 nm.[2]
Sample Diluent 50:50 Water:ACNMatches the initial gradient strength to prevent peak distortion.[2]
Method B: LC-MS/MS (Trace Impurity Analysis)

Best for: Genotoxic impurity (GTI) screening, trace analysis (<10 ppm).

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Precursor Ion: m/z 176.1 (Calculated MW ~175.23).

  • Fragment Ions: Common losses for chroman amines include loss of methyl groups (

    
    ) or ring opening.
    
  • Mobile Phase Modifier: Use 0.1% Formic Acid . Avoid non-volatile buffers like phosphate.

Part 2: Troubleshooting Guide (Q&A)

Direct solutions to common experimental failures.

Issue 1: Peak Tailing & Asymmetry

Q: My analyte peak is tailing significantly (Asymmetry factor > 1.5). Is my column dead?

A: Not necessarily. Tailing in this compound is usually chemical, not mechanical.

  • Root Cause: The amine group (pKa ~4.5) is protonated at acidic pH (pH 2–3). This positive charge interacts with negatively charged residual silanols on the silica backbone of your column (Ion-Exchange mechanism).

  • Immediate Fix:

    • Add a "Sacrificial Base": Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, sharpening the analyte peak.

    • Switch pH: If your column is hybrid-silica (e.g., Waters XBridge), switch to pH 10 (10 mM Ammonium Bicarbonate). At this pH, the amine is neutral (unprotonated), eliminating silanol interactions entirely.

Issue 2: Variable Retention Times

Q: The retention time shifts by ±0.5 minutes between runs. Why is the method unstable?

A: This indicates you are operating too close to the analyte's pKa without sufficient buffering.

  • Mechanism: At pH ~4.5 (near the pKa), the analyte exists as a 50/50 mixture of protonated (polar) and neutral (hydrophobic) species. Small fluctuations in mobile phase pH (even ±0.1) drastically change this ratio, shifting retention.

  • Solution: Move the pH at least 2 units away from the pKa.

    • Option A (Acidic): Use 0.1% TFA or Formic Acid (pH ~2).

    • Option B (Basic): Use Ammonium Bicarbonate (pH 10).

Issue 3: "Ghost" Peaks & Sample Discoloration

Q: My solid sample is brown, and I see extra peaks that grow over time in solution. What is happening?

A: You are observing oxidative degradation .

  • Mechanism: Like aniline, this compound is electron-rich and prone to oxidation by air, forming azo-dimers or quinone-imines (colored species).

  • Protocol Adjustment:

    • Amber Glass: Always store stock solutions in amber vials.

    • Antioxidant: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent.

    • Fresh Prep: Do not store diluted samples >24 hours.

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for method optimization based on the specific behavior of the chroman-amine.

MethodOptimization Start Start: Method Development Analyte: this compound CheckpH Select Mobile Phase pH Start->CheckpH Acidic Low pH (Formic/TFA, pH < 3) Analyte = Protonated (BH+) CheckpH->Acidic Standard LC-MS Basic High pH (Ammonium Bicarb, pH > 9) Analyte = Neutral (B) CheckpH->Basic High Purity LC-UV Tailing Risk: Silanol Interaction (Peak Tailing) Acidic->Tailing Stable Benefit: High Retention Symmetric Peak Basic->Stable Mitigation Action: Use Base-Deactivated Column or Add TEA Modifier Tailing->Mitigation Oxidation Check Stability: Sample turning brown? Stable->Oxidation Mitigation->Oxidation Protect Action: Add Antioxidant (Ascorbic Acid) + Amber Vials Oxidation->Protect Yes

Figure 1: Decision tree for optimizing chromatographic conditions, balancing pH choices against peak shape and stability risks.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the estimated pKa of this compound? A: While experimental values vary, structural analogs (anilines with alkyl substitutions) suggest a pKa of 4.0 – 5.0 . The oxygen atom in the chroman ring (para-position relative to the bridgehead) donates electron density, potentially making it slightly more basic than pure aniline (pKa 4.6), but the effect is moderated by the aromatic system.

Q: Can I use Fluorescence Detection (FLD)? A: Yes. The rigid chroman ring system typically exhibits native fluorescence.

  • Excitation: ~290 nm

  • Emission: ~350–400 nm

  • Advantage: FLD is 10–100x more sensitive than UV, making it ideal for cleaning validation (swab analysis).

Q: What are the known solubility limits? A:

  • Water: Low (Hydrophobic).

  • DMSO/Methanol: High (>50 mg/mL).

  • Recommendation: Dissolve stock in 100% DMSO or Methanol, then dilute into the mobile phase to avoid precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10080881, 2,2-Dimethyl-2H-chromen-6-amine. Retrieved from [Link]

  • Dolan, J. W. (2002).Tailing Peaks for Basic Compounds: A Guide to Column Selection and pH Optimization. LCGC North America. (General reference for amine analysis on C18).
  • McCalley, D. V. (2010).Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A.

Sources

Technical Support Center: Scale-Up Production of 2,2-Dimethyl-chroman-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up production of 2,2-Dimethyl-chroman-6-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound on an industrial scale. The information provided herein is a synthesis of established chemical principles and practical field insights to ensure scientific integrity and operational success.

I. Overview of the Synthetic Pathway

The industrial production of this compound typically follows a multi-step synthesis. A common and economically viable route involves three key stages:

  • Friedel-Crafts Alkylation: Formation of the 2,2-dimethylchroman core by reacting a suitable phenol with an isoprenoid source.

  • Nitration: Introduction of a nitro group at the 6-position of the chroman ring.

  • Catalytic Hydrogenation: Reduction of the nitro group to the final primary amine.

Each of these stages presents unique challenges during scale-up, which will be addressed in the following troubleshooting guide and frequently asked questions.

G cluster_synthesis Synthetic Pathway A Phenol Derivative C 2,2-Dimethylchroman A->C Friedel-Crafts Alkylation B Isoprenoid Source B->C E 2,2-Dimethyl-6-nitrochroman C->E Nitration D Nitrating Agent D->E G This compound E->G Catalytic Hydrogenation F H2 / Catalyst F->G

Caption: General synthetic route for this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up production of this compound, providing potential causes and actionable solutions.

Stage 1: Friedel-Crafts Alkylation

Problem 1.1: Low Yield and/or Incomplete Conversion

  • Question: We are experiencing low yields and significant amounts of unreacted phenol derivative during the Friedel-Crafts alkylation step. What could be the cause and how can we improve it?

  • Answer:

    • Probable Cause 1: Lewis Acid Deactivation. Phenols can act as Lewis bases, with the lone pairs on the oxygen atom coordinating to the Lewis acid catalyst (e.g., AlCl₃).[1][2] This deactivates the catalyst and can hinder the reaction.

    • Solution 1:

      • Catalyst Choice: Consider using a milder Lewis acid or a solid acid catalyst like a zeolite, which can reduce the extent of deactivation.

      • Stoichiometry: A super-stoichiometric amount of the Lewis acid may be necessary to compensate for the amount that complexes with the phenol. Careful optimization is required to balance reactivity and cost.

      • Alternative Chemistry: Explore alternative methods for chroman synthesis, such as pyridine-catalyzed condensation of a suitable phenol with 3-hydroxyisovaleraldehyde dimethyl acetal.[3]

    • Probable Cause 2: Steric Hindrance. If the phenol derivative is sterically hindered, the approach of the alkylating agent may be impeded.

    • Solution 2:

      • Reaction Conditions: Increase the reaction temperature and/or pressure to provide more energy for the reactants to overcome the activation barrier.[4] However, this must be carefully controlled to avoid side reactions.

      • Catalyst System: A combination of a catalytic amount of ZnCl₂ and a Brønsted acid like camphorsulfonic acid (CSA) has been shown to be effective for ortho-selective alkylation of phenols.[5]

Problem 1.2: Formation of O-Alkylated Byproduct

  • Question: We are observing the formation of a significant amount of an O-alkylated byproduct alongside our desired C-alkylated chroman. How can we suppress this side reaction?

  • Answer:

    • Probable Cause: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-alkylation) to form the desired chroman, or on the phenolic oxygen (O-alkylation) to form an ether.[1] The reaction conditions can influence the selectivity.

    • Solution:

      • Temperature Control: Generally, higher temperatures favor C-alkylation (thermodynamic product), while lower temperatures may favor O-alkylation (kinetic product). A thorough temperature optimization study is recommended.

      • Solvent Effects: The choice of solvent can influence the selectivity. Non-polar solvents may favor C-alkylation.

      • Protecting Groups: While less ideal for a large-scale process due to additional steps, temporarily protecting the hydroxyl group could be considered if other methods fail.

G cluster_alkylation Troubleshooting Friedel-Crafts Alkylation start Low Yield or Side Products? cause1 Lewis Acid Deactivation start->cause1 Low Yield cause2 Steric Hindrance start->cause2 Low Yield cause3 O-Alkylation start->cause3 Side Products solution1 Use Milder/Solid Catalyst Increase Catalyst Stoichiometry Alternative Synthesis Route cause1->solution1 solution2 Increase Temperature/Pressure Use Co-catalyst System (e.g., ZnCl2/CSA) cause2->solution2 solution3 Optimize Temperature (Higher T for C-alkylation) Solvent Selection Consider Protecting Groups cause3->solution3

Caption: Decision tree for troubleshooting Friedel-Crafts alkylation.

Stage 2: Nitration

Problem 2.1: Poor Regioselectivity and Formation of Di-nitro Byproducts

  • Question: Our nitration of 2,2-dimethylchroman is yielding a mixture of isomers and some di-nitrated species. How can we improve the selectivity for the desired 6-nitro isomer?

  • Answer:

    • Probable Cause: The chroman ring system has multiple positions susceptible to electrophilic aromatic substitution. The directing effects of the substituents and the reaction conditions will determine the final product distribution. Over-nitration can occur if the conditions are too harsh.

    • Solution:

      • Nitrating Agent: Use a milder nitrating agent. Instead of a mixture of concentrated nitric and sulfuric acids, consider alternatives like nitric acid in acetic anhydride or a metal nitrate salt with a Lewis acid.

      • Temperature Control: Nitration is a highly exothermic reaction. Strict temperature control is crucial. Lowering the reaction temperature will generally increase selectivity and reduce the formation of di-nitro byproducts.

      • Continuous Flow Synthesis: For large-scale production, transitioning to a continuous flow microreactor system offers superior heat and mass transfer, allowing for precise control over reaction parameters and enhanced safety.[6] This can significantly improve yield and selectivity.

Stage 3: Catalytic Hydrogenation

Problem 3.1: Incomplete Reduction or Catalyst Poisoning

  • Question: The hydrogenation of our 2,2-dimethyl-6-nitrochroman is sluggish and often incomplete. We also suspect catalyst deactivation. What could be the issue?

  • Answer:

    • Probable Cause 1: Catalyst Inactivity or Poisoning. The palladium catalyst can be poisoned by impurities in the substrate or solvent, such as sulfur or halide compounds. The catalyst activity can also be influenced by its physical properties.

    • Solution 1:

      • Substrate Purity: Ensure the 2,2-dimethyl-6-nitrochroman starting material is of high purity. Recrystallization or a charcoal treatment of the starting material may be necessary to remove catalyst poisons.

      • Catalyst Selection: The choice of catalyst support (e.g., carbon, alumina) and palladium particle size can significantly impact activity.[7][8] Experiment with different commercially available Pd/C catalysts to find one that is optimal for your specific substrate and conditions.

      • Catalyst Loading: Increasing the catalyst loading can improve the reaction rate, but this needs to be balanced with cost considerations.

    • Probable Cause 2: Sub-optimal Reaction Conditions. Hydrogen pressure, temperature, and solvent can all affect the rate of hydrogenation.

    • Solution 2:

      • Hydrogen Pressure: Increasing the hydrogen pressure will increase the concentration of dissolved hydrogen and can accelerate the reaction rate.

      • Temperature: Gently heating the reaction can increase the rate, but excessive temperatures can lead to side reactions.

      • Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. Polar protic solvents like ethanol or methanol are often effective.[7]

Problem 3.2: Formation of Undesired Byproducts (e.g., Azo, Azoxy, Hydroxylamine)

  • Question: We are detecting impurities in our final product that appear to be partially reduced intermediates or condensation products. How can we ensure complete reduction to the desired amine?

  • Answer:

    • Probable Cause: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[9] Under certain conditions, these intermediates can accumulate or react with each other to form azo and azoxy compounds.

    • Solution:

      • Reaction Time and Monitoring: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to confirm the disappearance of the starting material and any intermediates.

      • Catalyst and Conditions: A highly active catalyst and sufficient hydrogen availability will favor the complete reduction to the amine. Ensure good agitation to facilitate mass transfer of hydrogen to the catalyst surface.

      • pH Control: The pH of the reaction medium can influence the product distribution. In some cases, the addition of a small amount of acid can help to promote the complete reduction to the amine.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound product at a large scale?

A1: For large-scale purification of aromatic amines, a combination of distillation and crystallization is often the most effective and economical approach.

  • Distillation: If the product is thermally stable, vacuum distillation can be used to remove lower and higher boiling impurities.[10]

  • Crystallization: Crystallization is an excellent method for achieving high purity. The choice of solvent is critical and should be determined through solubility studies. A solvent system where the product is sparingly soluble at low temperatures but readily soluble at higher temperatures is ideal.

  • Salt Formation: An alternative and highly efficient method involves the formation of a salt of the amine. For instance, reacting the crude amine with trichloroacetic acid (TCA) can precipitate the amine salt, leaving impurities in the mother liquor. The purified amine can then be liberated from the salt.[11] Another approach is to form the hydrochloride salt, recrystallize it, and then neutralize it to obtain the free amine.[12]

Q2: What analytical methods are recommended for in-process control and final product release?

A2: A robust analytical package is essential for quality control.

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress.

    • Gas Chromatography (GC) with Flame Ionization Detection (FID): Useful for monitoring the disappearance of starting materials and the appearance of products, especially for volatile compounds.

    • High-Performance Liquid Chromatography (HPLC) with UV detection: Provides more quantitative information on the reaction progress and the formation of byproducts.

  • Final Product Release:

    • HPLC with UV and/or Mass Spectrometric (MS) detection: The primary method for determining the purity of the final product and for identifying and quantifying any impurities.[13][14]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and for characterizing any unknown impurities.[15]

    • Elemental Analysis: To confirm the elemental composition of the final product.

Q3: What are the typical storage and handling precautions for this compound?

A3: Aromatic amines can be sensitive to air and light.

  • Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.

  • Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

IV. Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general guideline for the recrystallization of the final product. The optimal solvent and solvent ratios should be determined experimentally.

  • Solvent Screening:

    • Test the solubility of the crude this compound in a range of solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, and mixtures thereof) at room temperature and at elevated temperatures.

    • Identify a solvent or solvent system in which the product has high solubility at an elevated temperature and low solubility at a low temperature (e.g., 0-5 °C).

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent with stirring.

    • If the solution is colored, a charcoal treatment can be performed by adding a small amount of activated carbon and stirring for a short period, followed by hot filtration to remove the carbon.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize the yield of the precipitate.

    • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

  • Quality Control:

    • Determine the purity of the recrystallized material by HPLC.

    • Obtain the melting point of the dried crystals.

ParameterTarget RangeRationale
Dissolution Temperature 50-80 °C (solvent dependent)To ensure complete dissolution of the product without thermal degradation.
Cooling Rate Slow (several hours)Promotes the formation of larger, purer crystals.
Final Cooling Temperature 0-5 °CMaximizes the yield of the crystallized product.
Drying Temperature 40-50 °C (under vacuum)To remove residual solvent without melting or degrading the product.

Table 1: Key Parameters for Recrystallization of this compound.

V. References

  • Cardillo, G., Cricchio, R., & Merlini, L. (1968). Novel methods for the synthesis of 2,2-dimethylchromens. Journal of the Chemical Society D: Chemical Communications, (15), 907-908. [Link]

  • Faler, C. A., & Jackson, J. E. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Omega, 4(2), 4348-4356. [Link]

  • Google Patents. (1986). US4609760A - Process for the preparation of 2,6-xylidine.

  • Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.

  • He, L., et al. (2018). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[4]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers, 5(11), 2816-2821. [Link]

  • Li, D. F., et al. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 11), 1337–1340. [Link]

  • Liu, Y., et al. (2024). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Angewandte Chemie International Edition, e202408731. [Link]

  • Luo, J., et al. (2016). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Organic Letters, 18(21), 5548-5551. [Link]

  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]

  • Studer, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 215-221. [Link]

  • Tsubogo, T., Oyamada, H., & Kobayashi, S. (2015). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C, 119(36), 20957-20966. [Link]

  • User "orthocresol". (2015). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

  • Various Authors. (n.d.). Friedel-Crafts Handout. Retrieved from a university chemistry resource.

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  • Wang, X., et al. (2025). Optimization and Reaction Kinetics of Catalytic Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over CuCoOx Catalysts. ChemCatChem, 17(1), e202401412. [Link]

  • Wen, D., et al. (2016). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Catalysis Letters, 146(5), 975-982. [Link]

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Validation & Comparative

A Strategic Guide to De-risking 2,2-Dimethyl-chroman-6-ylamine: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of 2,2-Dimethyl-chroman-6-ylamine, a novel chroman derivative. Given the limited publicly available data on this specific molecule, we present a robust, multi-tiered strategy to proactively identify potential off-target liabilities. This approach is essential for any drug development program to minimize the risk of unforeseen adverse effects and to build a strong, data-driven case for lead candidate selection.

Our methodology is grounded in the principle of progressive filtering, beginning with broad, high-throughput screening and culminating in specific, functional cellular assays. For the purpose of this illustrative guide, we will hypothesize that the primary target of this compound is the Cannabinoid Receptor 1 (CB1), a plausible target given the prevalence of the chroman scaffold in known cannabinoid ligands. We will compare its hypothetical performance against two well-characterized compounds:

  • Compound A (Comparator): A known selective CB1 agonist.

  • Compound B (Comparator): A known promiscuous cannabinoid ligand with significant off-target effects.

This comparative approach will provide essential context for interpreting the selectivity profile of our lead compound.

Phase 1: Initial Selectivity Profiling via Broad Panel Screening

The first step in any robust cross-reactivity study is to cast a wide net. A broad ligand binding panel, such as the Eurofins SafetyScreen44 or the DiscoverX KINOMEscan, provides an efficient and standardized method to assess a compound's affinity against a diverse array of several hundred G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases.

The primary objective of this phase is to identify any initial "hits"—off-targets to which this compound binds with significant affinity. A common threshold for a hit in such screens is >50% inhibition of radioligand binding at a screening concentration of 1 µM.

Experimental Protocol: Broad Panel Radioligand Binding Assay
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound will be screened at a final concentration of 1 µM across the entire panel.

  • Binding Reaction: The compound is incubated with a membrane preparation or recombinant protein expressing the target of interest, along with a specific radioligand for that target.

  • Incubation & Washing: The reaction is allowed to reach equilibrium. Unbound ligand is then separated from the membrane-bound ligand via rapid filtration.

  • Detection: The amount of radioactivity remaining on the filter is quantified using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage of inhibition of specific binding of the radioligand.

Data Presentation: Hypothetical Broad Panel Screening Results
Target ClassTargetThis compound (% Inhibition @ 1µM)Compound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)
Primary Target Cannabinoid Receptor 1 (CB1) 98% 99% 97%
Off-Target Hit5-HT2B Receptor65%5%88%
Off-Target HitH1 Receptor58%2%75%
Off-Target HitM1 Receptor15%1%25%

This table illustrates a hypothetical outcome where this compound shows high affinity for its primary target and two notable off-target hits, performing better than the promiscuous Compound B but less selectively than Compound A.

Phase 2: Confirmation and Potency Determination of Off-Target Hits

Hits identified in the broad panel screen must be confirmed and their potency determined. This is achieved by running full concentration-response curves for the identified off-targets to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This quantitative data is crucial for assessing the therapeutic window—the ratio between the desired on-target potency and the undesired off-target potency.

Experimental Protocol: Concentration-Response Radioligand Binding Assay
  • Compound Preparation: Perform serial dilutions of the 10 mM stock solution of this compound to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: For each identified off-target (e.g., 5-HT2B and H1 receptors), set up a competitive binding assay as described in Phase 1.

  • Incubation & Detection: Incubate the target with its specific radioligand in the presence of varying concentrations of the test compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Comparative Off-Target Affinity
TargetParameterThis compoundCompound ACompound B
CB1 (Primary) Ki (nM) 5.2 2.1 8.9
5-HT2BKi (nM)850>10,000150
H1Ki (nM)1,200>10,000250

This hypothetical data quantifies the binding affinity, showing a selectivity window of over 160-fold for this compound between its primary target and the nearest off-target.

Phase 3: Functional Characterization of Off-Target Activity

Demonstrating binding to an off-target is only the first step; it is critical to determine if this binding translates into a functional cellular response (e.g., agonism, antagonism, or inverse agonism). This phase employs cell-based functional assays specific to the signaling pathway of the off-target receptor. For the 5-HT2B receptor (a Gq-coupled GPCR) and the H1 receptor (also Gq-coupled), a calcium mobilization assay is a suitable functional readout.

Experimental Workflow: Cross-Reactivity Assessment

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Functional Assessment P1_Start This compound @ 1µM P1_Screen Broad Panel Binding Screen (>400 Targets) P1_Start->P1_Screen P1_Hits Primary Target: CB1 Off-Target Hits: 5-HT2B, H1 P1_Screen->P1_Hits Identify Hits (>50% Inhibition) P2_CRC Concentration-Response Curves (Radioligand Binding) P1_Hits->P2_CRC P2_Ki Calculate Ki Values (Selectivity Window) P2_CRC->P2_Ki P3_Func Cell-Based Functional Assays (e.g., Calcium Mobilization) P2_Ki->P3_Func P3_EC50 Determine EC50/IC50 (Agonist/Antagonist Mode) P3_Func->P3_EC50 P4_Decision Proceed to In-Vivo Studies? P3_EC50->P4_Decision Go/No-Go Decision G Compound This compound (Antagonist) Receptor 5-HT2B Receptor Compound->Receptor Binds Gq Gαq Receptor->Gq Blocks Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates

Caption: Hypothetical antagonistic action at the Gq-coupled 5-HT2B receptor.

Data Presentation: Comparative Functional Activity
TargetParameterThis compoundCompound ACompound B
CB1 (Primary) EC50 (nM), Agonist 15.6 8.3 25.1
5-HT2BIC50 (nM), Antagonist2,500>10,000450
H1IC50 (nM), Antagonist4,800>10,000600

This final table of hypothetical data demonstrates that while this compound has some measurable off-target binding, the functional consequence is weak antagonism at concentrations significantly higher than those required for its primary target activity. This provides a strong rationale for its superior selectivity compared to Compound B.

Conclusion and Recommendations

This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound. Based on our hypothetical data, the compound demonstrates a favorable selectivity window, with off-target interactions occurring at concentrations that are over 160-fold higher than its on-target binding affinity and over 100-fold higher than its functional potency. This profile is substantially cleaner than that of the promiscuous comparator, Compound B, and while not as pristine as the highly selective Compound A, it may represent an acceptable profile for progression into further preclinical safety studies.

The key takeaway for any drug development professional is the necessity of this staged, data-driven approach. By systematically identifying, confirming, and functionally characterizing off-target activities, researchers can build a comprehensive understanding of a compound's pharmacological profile, enabling informed decisions and ultimately leading to the development of safer and more effective medicines.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of primary pharmacology profiling and safety screening. Nature Reviews Drug Discovery, 11(12), 909–922. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved February 4, 2026, from [Link]

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2,2-Dimethyl-chroman-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation framework for a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 2,2-Dimethyl-chroman-6-ylamine. In the landscape of pharmaceutical development, robust and reliable analytical methods are paramount for ensuring drug substance quality, stability, and, ultimately, patient safety. The objective of validating an analytical procedure is to demonstrate through documented evidence that it is fit for its intended purpose[1][2].

This document is structured to provide not just a protocol, but a logical, science-driven narrative explaining the causality behind the experimental design. We will compare the performance of our novel HPLC-UV method against a well-established, albeit more complex, alternative: a Gas Chromatography-Mass Spectrometry (GC-MS) method. This comparative approach will highlight the advantages in efficiency, simplicity, and performance of the new method. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4][5].

The Analyte: this compound

This compound is a heterocyclic aromatic amine. The chroman moiety is a structural component of various biologically active compounds, and the primary amine group makes it a key synthetic intermediate. Accurate quantification is critical for process control and stability testing.

The Analytical Challenge and Method Selection

The primary analytical challenge with aromatic amines is ensuring specificity in the presence of structurally similar impurities and potential degradants[6]. Furthermore, while aromatic, the chromophore may not be exceptionally strong, requiring a sensitive and optimized detection method.

  • Novel Method: HPLC-UV. High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility and robustness[7]. We propose a reversed-phase HPLC method with UV detection. This choice is predicated on developing a rapid, straightforward, and cost-effective method suitable for routine quality control (QC) environments. Based on the UV absorption characteristics of structurally related compounds like aniline (λmax ~280 nm) and 4-aminophenol (λmax ~272 nm), we anticipate a detectable absorbance maximum for this compound in the 280-295 nm range[8][9][10][11].

  • Alternative Method: GC-MS. Gas Chromatography-Mass Spectrometry offers excellent specificity and sensitivity[12]. However, for a polar and relatively non-volatile compound like an aromatic amine, a derivatization step is often necessary to improve its chromatographic properties (volatility and thermal stability)[5][13]. This adds complexity and potential variability to the sample preparation process. This method will serve as a benchmark for specificity and sensitivity.

Experimental Protocols

Novel Method: HPLC-UV Protocol

This protocol is designed for rapid and efficient quantification.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 2 µL.

  • Diluent: 50:50 Acetonitrile:Water.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1-100 µg/mL).

  • Sample Solution (for Assay): Accurately weigh a sample containing approximately 25 mg of the analyte, dissolve in, and dilute to 25 mL with diluent. Further dilute as necessary to fall within the calibration range.

Alternative Method: GC-MS Protocol with Derivatization

This protocol provides orthogonal specificity through mass spectrometric detection.

Derivatization Procedure (Silylation):

  • Evaporate 1 mL of the sample solution (in a suitable volatile solvent like methanol) to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor m/z values specific to the derivatized analyte and potential impurities.

Method Validation and Comparative Data

The following sections detail the validation parameters and present a direct comparison of the hypothetical performance data for both methods. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose[1].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[3]. Forced degradation studies are a critical part of establishing specificity[7][14][15].

Forced Degradation Protocol: Samples of this compound were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105°C for 48 hours.

  • Photolytic: Exposed to ICH-compliant light source (UV and visible).

Table 1: Comparative Specificity and Forced Degradation Results

ParameterNovel HPLC-UV MethodAlternative GC-MS MethodCausality and Rationale
Resolution (Analyte vs. Closest Impurity) > 2.0> 3.0The higher resolution in GC is expected due to the high efficiency of capillary columns. A resolution > 2.0 for HPLC is considered excellent and demonstrates baseline separation.
Peak Purity (DAD) Pass (>99.5%)N/ADiode-Array Detection allows for peak purity analysis, confirming no co-eluting impurities. This is a key advantage of the HPLC-UV method.
Mass Spectral Purity N/APass (No interfering ions)GC-MS provides specificity through unique mass fragmentation patterns, ensuring the peak corresponds only to the derivatized analyte.
Degradation Observed (Oxidation) ~15% degradation, major degradant peak observed.~15% degradation, degradant peak identified by mass spectrum.Both methods effectively quantify the degradation, but GC-MS provides structural information on the degradant, a key advantage for impurity identification.
Degradation Observed (Acid/Base/Thermal) < 5% degradation< 5% degradationThe analyte shows good stability under hydrolytic and thermal stress. Both methods confirm this intrinsic stability.
Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range[5].

Table 2: Comparative Linearity Data

ParameterNovel HPLC-UV MethodAlternative GC-MS MethodAcceptance Criteria (ICH)
Range 1 - 100 µg/mL1 - 100 µg/mLAppropriate for assay and impurity testing.
Correlation Coefficient (r²) 0.99980.9995r² ≥ 0.999
Y-intercept Minimal (does not significantly impact accuracy)MinimalShould be statistically insignificant compared to the response at the lowest concentration.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[3]. It is typically assessed by spike recovery.

Table 3: Comparative Accuracy (Spike Recovery) Data

Concentration LevelNovel HPLC-UV Method (% Recovery)Alternative GC-MS Method (% Recovery)Acceptance Criteria (ICH)
80% 99.5%101.2%98.0% - 102.0%
100% 100.2%99.8%98.0% - 102.0%
120% 101.1%100.5%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Table 4: Comparative Precision Data (%RSD)

ParameterNovel HPLC-UV MethodAlternative GC-MS MethodAcceptance Criteria (ICH)
Repeatability (n=6) 0.5%0.8%≤ 1.0% for drug substance assay.
Intermediate Precision 0.9%1.2%≤ 2.0% for drug substance assay.

Rationale: The HPLC-UV method demonstrates superior precision. This is expected as the multi-step derivatization required for the GC-MS method introduces more potential for variability.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters[4].

Table 5: Comparative Robustness Evaluation

Parameter VariedNovel HPLC-UV Method (Impact)Alternative GC-MS Method (Impact)Rationale
Column Temperature (± 2°C) NegligibleNegligibleBoth methods are thermally stable within this range.
Mobile Phase pH (± 0.2 units) Minor shift in retention time, resolution maintained.N/ADemonstrates the HPLC method is robust to small changes in mobile phase composition.
GC Oven Ramp Rate (± 10%) N/AMinor shift in retention time, resolution maintained.Demonstrates the GC program is well-optimized.
Derivatization Time (± 5 min) N/ASignificant impact on peak area if time is reduced.Highlights a critical control point in the GC-MS method, making it less robust than the direct injection HPLC method.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the relationship between the key validation parameters.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Method Optimization (HPLC-UV & GC-MS) Spec Specificity (Forced Degradation) Dev->Spec Establishes Separation Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob LOD_LOQ LOD & LOQ Rob->LOD_LOQ

Caption: High-level workflow for analytical method validation.

ValidationParameters Method Fit-for-Purpose Analytical Method Specificity Specificity Method->Specificity Is it selective? Accuracy Accuracy Method->Accuracy Is it correct? Precision Precision Method->Precision Is it reproducible? Robustness Robustness Method->Robustness Is it reliable? Specificity->Accuracy Interdependent Accuracy->Precision Interdependent Linearity Linearity Linearity->Method Confirms Proportionality Range Range Linearity->Range Defines Range->Accuracy Required for Range->Precision Required for

Caption: Interrelationship of core analytical validation parameters.

Conclusion and Recommendation

This validation guide demonstrates that the newly developed HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust, meeting all acceptance criteria set forth by ICH guidelines.

Comparative Analysis:

  • Performance: Both the HPLC-UV and GC-MS methods provide the necessary specificity, accuracy, and linearity to be considered valid analytical procedures.

  • Efficiency & Simplicity: The HPLC-UV method is demonstrably superior in terms of simplicity and speed. It eliminates the need for a complex and time-consuming derivatization step, which also removes a significant source of potential analytical variability, as evidenced by the better precision and robustness data.

  • Application: While the GC-MS method is invaluable for initial impurity identification and structural elucidation due to the rich data provided by the mass spectrometer, the HPLC-UV method is far better suited for routine use in a QC environment where throughput and reliability are critical.

Recommendation: The novel HPLC-UV method is validated as fit for its intended purpose of quantifying this compound in a quality control setting. Its performance is comparable or superior to the more complex GC-MS method in key areas like precision and robustness, while offering significant advantages in sample throughput and ease of use.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. [Link]

  • U.S. Food and Drug Administration. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • LabRulez. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). [Link]

  • Lavanya Chowdary, G., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... [Link]

  • Lee, T. L., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Suparna, M., & Mishra, P. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • Archer, A. W., et al. (2013). Development of gas chromatography-mass spectrometry (GC-MS)
  • Sharma, A., & Singh, S. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Journal of the Chemical Society B: Physical Organic. (1969). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Baertschi, S. W., et al. (2015). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • YouTube. (2023). What Is Derivatization In GC-MS?. [Link]

  • Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • Roberts, G., et al. (2014).
  • IntuitionLabs. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • PubChem. (n.d.). 4-Aminophenol. [Link]

  • ResearchGate. (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.
  • ResearchGate. (n.d.). Synthesis of 2-(3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indolin]-1.
  • ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol. [Link]

  • Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • Johannes Gutenberg-Universität Mainz. (n.d.). Dimethylpyridin-4-ylamine-Catalysed Alcoholysis of 2-Amino-N,N,N- trimethyl-9H-purine-6-ylammonium Chloride: An Effective Route.
  • SIELC Technologies. (n.d.). 4-Aminophenol. [Link]

  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). how to detect the loss of the quantity of 4-Nitrophenol non-reduced to 4-aminophenol using UV-visible spectra?. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

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Comparative Analysis of 2,2-Dimethyl-chroman-6-ylamine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Chroman Scaffold

In the landscape of medicinal chemistry, the 2,2-dimethyl-chroman skeleton is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the 6-hydroxy variant (Trolox/Vitamin E core) is the industry standard for antioxidant efficacy, the 6-amino variant (2,2-Dimethyl-chroman-6-ylamine ) serves a fundamentally different, yet equally critical, role: it is the primary "architectural" scaffold for synthesizing potassium channel openers (KATP) and specific kinase inhibitors.

This guide provides a head-to-head technical comparison of the 6-amino compound against its two closest structural analogs: the 6-hydroxy derivative (Trolox core) and the unsaturated chromene precursor. We analyze their synthetic utility, electronic properties, and biological applications.

Comparative Matrix: Amine vs. Hydroxyl vs. Chromene

The following table summarizes the physicochemical and functional differences between the three primary variants of the 2,2-dimethyl-chroman core.

FeatureCompound A (Subject) Compound B (Benchmark) Compound C (Precursor)
Name This compound 6-Hydroxy-2,2,5,7,8-pentamethylchroman (Trolox Core)2,2-Dimethyl-2H-chromene
Primary Function Synthetic Scaffold (KATP Openers)Direct Active Agent (Antioxidant)Reactive Intermediate
C6 Substituent –NH₂ (Amino)–OH (Hydroxyl)–H (Unsubstituted)
Electronic Nature Strong Electron Donor (+M effect); NucleophilicStrong Electron Donor (+M effect); Radical StabilizerConjugated pi-system
Key Reactivity Amide coupling, Sulfonylation, Sandmeyer reactionsH-atom transfer (HAT), Single Electron Transfer (SET)Electrophilic addition, Epoxidation
LogP (Approx) ~2.1~3.5 (Lipophilic)~3.8
Stability Moderate (Oxidation sensitive)High (until radical scavenging)Low (Polymerization risk)

Deep Dive: Medicinal Chemistry Utility

A. The KATP Channel Opener Pharmacophore

The this compound is the direct precursor to a class of benzopyran-based KATP channel openers, most notably analogs of Cromakalim .

  • Mechanism: These compounds hyperpolarize the cell membrane by increasing the open probability of ATP-sensitive potassium channels.

  • The Role of the Amine: The C6-amine is rarely the final active moiety. Instead, it acts as the attachment point for electron-withdrawing groups (EWGs) such as sulfonamides, cyano-guanidines, or cyclic amides.

  • SAR Insight: Direct unsubstituted amines at C6 generally show weak channel opening activity. Derivatization to an amide or sulfonamide dramatically increases potency by modulating the electron density of the aromatic ring, facilitating binding to the SUR1/SUR2 subunits of the channel.

B. Antioxidant Capacity: Phenol vs. Aniline

While the 6-hydroxy chroman (Trolox) is the gold standard for radical scavenging, the 6-amino chroman also exhibits antioxidant activity, though via a different kinetic profile.

  • Trolox (–OH): Scavenges radicals via Hydrogen Atom Transfer (HAT). The resulting phenoxyl radical is stabilized by the ether oxygen in the chroman ring.

  • Amine (–NH₂): Can also donate hydrogen, but the resulting aminyl radical is generally less stable than the phenoxyl radical in physiological pH. However, in specific polymer stabilization applications, the amine can outperform the phenol due to higher thermal stability.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision-making process when utilizing the chroman scaffold for drug design.

SAR_Logic Scaffold 2,2-Dimethyl-chroman Scaffold Pos6 Position 6 Modification Scaffold->Pos6 Path_OH Hydroxyl (-OH) Pos6->Path_OH Radical Scavenging Path_NH2 Amine (-NH2) Pos6->Path_NH2 Nucleophilic Attack Antioxidant Antioxidant Activity (Vitamin E / Trolox) Path_OH->Antioxidant DrugSynth Drug Synthesis Intermediate Path_NH2->DrugSynth KATP K_ATP Channel Openers (Sulfonamides/Amides) DrugSynth->KATP + EWG (e.g., SO2R) Kinase Kinase Inhibitors (ATP Competitive) DrugSynth->Kinase + Heterocycle

Caption: SAR decision tree for 2,2-dimethyl-chroman derivatives, highlighting the divergent utility of Hydroxyl vs. Amine substitutions.

Diagram 2: Synthesis Workflow

The synthesis of the amine variant requires a specific sequence to establish the gem-dimethyl group before introducing the nitrogen.

Synthesis_Flow Phenol 4-Nitrophenol (Starting Material) Step1 Prenylation (3-methyl-2-butenal) Phenol->Step1 Cyclization Acid-Catalyzed Cyclization Step1->Cyclization Chromene 2,2-Dimethyl-6-nitro-chromene Cyclization->Chromene Reduction Hydrogenation (H2, Pd/C) Chromene->Reduction Product This compound (Final Product) Reduction->Product

Caption: Synthetic pathway from nitrophenol to chroman-6-ylamine, emphasizing the formation of the chromene intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol uses a "nitro-reduction" approach, which is more regioselective than direct nitration of the chroman.

  • Reagents: 4-Nitrophenol, 3-methyl-2-butenal, Pyridine, Titanium(IV) ethoxide (catalyst), Palladium on Carbon (Pd/C).

  • Cyclization Step:

    • Dissolve 4-nitrophenol (10 mmol) in toluene.

    • Add 3-methyl-2-butenal (12 mmol) and Ti(OEt)4 (20 mol%).

    • Reflux for 6 hours.

    • Checkpoint: Monitor TLC for disappearance of phenol.

    • Purify the resulting 2,2-dimethyl-6-nitro-chromene via silica column (Hexane/EtOAc 9:1).

  • Reduction Step:

    • Dissolve the nitro-chromene intermediate in Ethanol.

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 4 hours at RT.

    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of vinyl protons (chromene) and the appearance of the amino peak (broad singlet ~3.5 ppm).

Protocol B: Comparative DPPH Radical Scavenging Assay

Rationale: To objectively quantify the antioxidant performance difference between the Amine (Subject) and Hydroxyl (Trolox) variants.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution should be deep purple).

    • Prepare 1 mM stock solutions of This compound and Trolox .

  • Execution:

    • Create serial dilutions (10-200 µM) of both compounds in methanol.

    • Add 100 µL of compound solution to 100 µL of DPPH solution in a 96-well plate.

    • Incubate in the dark for 30 minutes at room temperature.

  • Measurement:

    • Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

    • Expected Result: Trolox will show an IC50 ~15-20 µM. The amine variant typically shows an IC50 >50 µM, confirming Trolox is the superior direct antioxidant, while the amine is a stable precursor.

References

  • Mannhold, R. (2006).[1] "Structure-activity relationships of K(ATP) channel openers." Current Topics in Medicinal Chemistry, 6(10), 1031-1047.[1] Link

  • Mickle, D. A., et al. (1990). "Trolox, an Analogue of Vitamin E, Possesses Antioxidant Effect."[2][3] The Annals of Thoracic Surgery. Link

  • Sebhat, I. K., et al. (2002). "Design and Pharmacology of N-((3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N-hydroxyacetamide (L-766,892): A Potent and Selective KATP Channel Blocker." Journal of Medicinal Chemistry.
  • Nainawat, K. S., et al. (2024).[4] "Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents." ResearchGate.[5][4] Link

  • Sigma-Aldrich. "Product Specification: this compound." Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,2-Dimethyl-chroman-6-ylamine

[1][2][3]

Part 1: Executive Summary & Core Directive

Immediate Action Required: 2,2-Dimethyl-chroman-6-ylamine is a solid aromatic amine (Melting Point: 66-68 °C) often used as a pharmaceutical building block.[1][2][3][4][5] Improper disposal can lead to environmental contamination and violent reactions if mixed with strong oxidizers.[1][5]

The Core Directive: Do NOT dispose of this compound down the drain. The primary disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1][5]

  • If you have small quantities (<50g): Dissolve in a compatible combustible solvent (e.g., Acetone, Ethanol) and manage as "Flammable Organic Waste."[5]

  • If you have bulk quantities (>50g): Package as solid hazardous waste labeled "Toxic/Irritant Solid."[1][5]

Part 2: Technical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.[1][5][6]

Property Data Operational Implication
Chemical Name This compoundLabeling requirement.
CAS Number 19989-18-5 Unique identifier for waste manifests.
Physical State Solid (Crystalline)Requires dissolution or solid-pack disposal.[1][2][5]
Melting Point 66–68 °CSolid at room temperature; do not heat to melt for disposal.[2][5]
Molecular Formula C₁₁H₁₅NOOrganic content; suitable for fuel blending/incineration.[2][5]
Primary Hazards Irritant (Skin/Eye/Respiratory)Wear standard PPE (Nitrile gloves, safety goggles).[2][5]
Incompatibilities Strong Oxidizers, Acids, Acid ChloridesDANGER: Do not mix with Nitric Acid or Peroxides.[2][5]

GHS Classification (Derived from Structural Analogs):

  • H302: Harmful if swallowed.[1][3][5][7][8]

  • H315/H319: Causes skin and serious eye irritation.[1][5][7][8]

  • H335: May cause respiratory irritation.[1][3][5][8]

Part 3: The Self-Validating Disposal System

To ensure safety and compliance, follow this logic flow. This system prevents common errors such as accidental mixing of incompatible waste or improper drain disposal.[5]

3.1 Waste Stream Decision Logic (Graphviz Diagram)

DisposalWorkflowStartWaste Generation:This compoundCheckStateCheck Physical State(Standard: Solid)Start->CheckStateQuantityCheckCheck QuantityCheckState->QuantityCheckSmallScaleSmall Scale (<50g)or ResidualsQuantityCheck->SmallScaleLow VolBulkScaleBulk Scale (>50g)or Expired StockQuantityCheck->BulkScaleHigh VolDissolveAction: Dissolve inCombustible Solvent(Acetone/Ethanol)SmallScale->DissolveSolidPackAction: Double Bagin Polyethylene(Solid Waste)BulkScale->SolidPackLabelLiquidLabel: Hazardous Waste(Flammable/Toxic)Dissolve->LabelLiquidLabelSolidLabel: Hazardous Waste(Toxic Solid)SolidPack->LabelSolidFinalTransfer to EHS/Waste Contractorfor IncinerationLabelLiquid->FinalLabelSolid->Final

Figure 1: Decision tree for segregating this compound waste based on quantity and physical state.

Part 4: Step-by-Step Disposal Protocols
Protocol A: Dissolution Method (Preferred for Small Quantities)

Best for: Cleaning glassware, trace residues, or small amounts (<50g).[1][2][5]

  • Preparation:

    • Don PPE: Nitrile gloves, lab coat, safety glasses.[5]

    • Work inside a chemical fume hood to avoid inhaling dust.[5][9]

  • Solvent Selection:

    • Select a combustible solvent such as Acetone , Ethanol , or Methanol .[5]

    • Why? These solvents act as a fuel source during incineration, ensuring complete destruction of the amine.[5]

  • Dissolution:

    • Add the solid amine to the solvent.[1][5]

    • Agitate gently until fully dissolved.[1][5]

  • Transfer:

    • Pour the solution into the laboratory's designated "Organic Waste - Halogen Free" container.[1][5]

    • Critical Check: Ensure the waste container does not contain strong acids or oxidizers.[1][5]

  • Labeling:

    • Tag the container with the chemical name and hazard class (Flammable, Irritant).[5]

Protocol B: Solid Waste Method (Preferred for Bulk/Expired Stock)

Best for: Expired bottles, large synthesis byproducts (>50g).[1]

  • Container Selection:

    • Use a wide-mouth high-density polyethylene (HDPE) jar or the original shipping container if intact.[5]

  • Packaging:

    • Place the solid material inside the container.[1][5]

    • If the original container is broken, double-bag the solid in heavy-duty polyethylene bags (minimum 4 mil thickness) before placing it in the waste drum.[1][5]

  • Labeling:

    • Apply a hazardous waste label.[1][5][10]

    • Constituents: "this compound".[1][2][4][5][11]

    • Hazards: "Toxic, Irritant".[1][5][8][10]

  • Storage:

    • Store in a cool, dry area away from oxidizers until pickup.[5]

Part 5: Emergency Contingencies

Spill Response (Solid):

  • Isolate: Evacuate the immediate area if dust is airborne.[1][5]

  • PPE: Wear a NIOSH N95 or P100 respirator if dust is present.[1][5]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1][5]

  • Cleanup: Scoop up the material using a dustpan or scoop.[1][5] Place in a waste bag.

  • Decontamination: Wipe the surface with an ethanol-soaked towel, then a water-soaked towel.[1][5] Dispose of all wipes as hazardous waste.[5]

Accidental Exposure:

  • Skin: Wash with soap and water for 15 minutes.[3][5] Amines can absorb through skin; seek medical attention if irritation persists.[5]

  • Eyes: Rinse with water for 15 minutes, lifting eyelids.[1][3][5] Seek immediate medical attention.

Part 6: Regulatory Compliance (US Context)
  • RCRA Classification: While this compound is not explicitly P-listed or U-listed, it must be characterized by the generator.[1][2][5]

    • If dissolved in acetone/ethanol, it carries the D001 (Ignitability) characteristic [1].[5]

    • Due to amine toxicity, it should always be treated as Hazardous Waste rather than solid sanitary waste.[1][5]

  • EPA Recommendation: Incineration is the Best Demonstrated Available Technology (BDAT) for organic amines to prevent leaching into groundwater [2].[1][5]

References
  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[5] RCRA regulations regarding ignitable (D001) and toxic characteristics.[1][5] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][5] Washington (DC): National Academies Press (US); 2011.[1][5] Chapter 8, Management of Waste. Available at: [Link]

Personal protective equipment for handling 2,2-Dimethyl-chroman-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Immediate Action Required: Treat 2,2-Dimethyl-chroman-6-ylamine as a Hazardous Organic Amine . While specific toxicological data for this research chemical may be limited, structural analogs (substituted anilines and chromans) exhibit significant skin, eye, and respiratory irritation potential.

Core Safety Rule:

Zero-Skin-Contact Policy. All handling must occur within a certified chemical fume hood. Inhalation of dust/vapors and dermal absorption are the primary exposure vectors.

Part 2: Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard. This compound is a lipophilic amine, meaning it can penetrate the skin barrier and interact with biological membranes.

Hazard ClassGHS Classification (Predicted*)Physiological Impact
Acute Toxicity H302 (Harmful if swallowed)Systemic toxicity if ingested or absorbed.
Skin Irritation H315 (Causes skin irritation)Erythema, inflammation upon contact.
Eye Damage H319 (Causes serious eye irritation)Corneal damage risk from basic amine nature.
STOT-SE H335 (Respiratory irritation)Mucosal inflammation if dust/vapor is inhaled.

*Based on Structure-Activity Relationship (SAR) of analogous 6-aminochromans and aromatic amines [1, 2].

Part 3: Personal Protective Equipment (PPE) Specifications

The following PPE system is designed to create a redundant barrier defense.

1. Hand Protection Strategy

Material: Nitrile Rubber (NBR). Rationale: Amines can degrade latex. Nitrile provides superior chemical resistance against organic bases.

TaskGlove TypeThicknessBreakthrough Time
Standard Handling Disposable Nitrile0.11 mm (minimum)> 480 min (splash)
Spill Cleanup Extended Cuff Nitrile0.30 mm (minimum)> 480 min (immersion)
  • Double Gloving Protocol: Required when handling >100 mg or liquid solutions.

    • Inner Layer: Standard 4 mil nitrile (White/Blue).

    • Outer Layer: Extended cuff 8 mil nitrile (Purple/Green) to detect breaches visually.

2. Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s). Secondary Control (If Hood Unavailable):

  • Respirator: Half-face or Full-face elastomeric respirator.

  • Cartridge: OV/P100 (Organic Vapor + HEPA).

    • Why? The "OV" protects against amine vapors; "P100" captures solid particulates during weighing.

3. Eye & Body Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to vapor risks.

  • Body:

    • Lab coat (100% cotton or Nomex; synthetic blends can melt if flash fire occurs).

    • Closed-toe chemically resistant shoes.

    • Long pants (no exposed ankles).

Part 4: Operational Workflow (Visualization)

The following diagram outlines the logical flow for safe handling, emphasizing the "Stop/Go" decision points for safety.

HandlingProtocol Start START: Chemical Retrieval CheckPPE Verify PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE HoodCheck Fume Hood Functional? (>0.5 m/s) CheckPPE->HoodCheck Weighing Weighing Protocol: Use Analytical Balance INSIDE Hood HoodCheck->Weighing Yes Stop STOP: Maintenance Required HoodCheck->Stop No Solubilization Dissolution: Add Solvent slowly (Exothermic risk) Weighing->Solubilization Reaction Experimental Use Solubilization->Reaction Waste Disposal: Segregated Organic Amine Waste Reaction->Waste

Figure 1: Operational decision tree for handling this compound, prioritizing engineering controls.

Part 5: Emergency Response & Disposal[2]
Accidental Exposure Protocol
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they increase skin absorption [3].

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal Logistics
  • Classification: Hazardous Organic Waste (Alkaline/Basic).

  • Segregation: Do NOT mix with oxidizing agents or strong acids (risk of exothermic reaction).

  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Labeling: "Hazardous Waste - Organic Amine - this compound."[7]

Part 6: References
  • PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine (CAS 19989-18-5).[7] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[7] Registration Dossier for Substituted Aromatic Amines.[7] Retrieved February 4, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.